Barium perchlorate hydrate
Description
Significance of Barium Perchlorate (B79767) Hydrate (B1144303) within Inorganic Chemistry and Materials Science
Barium perchlorate hydrate serves as a noteworthy compound in the fields of inorganic chemistry and materials science due to its distinct properties. As a potent oxidizing agent, it finds use in various chemical syntheses and applications. chemimpex.com Its utility extends to the preparation of other perchlorate salts and as a reagent in analytical chemistry, including titration processes. chemimpex.com
In materials science, barium perchlorate and its hydrates are of interest for their role in the development of advanced materials. chemimpex.com The thermal decomposition characteristics of barium perchlorate are of particular importance, with studies investigating its behavior in the presence of various metal oxides, which can catalyze the decomposition process. akjournals.com This has implications for applications where controlled oxygen release is required. Furthermore, alkaline earth metal perchlorates, including barium perchlorate, are explored as electrolyte salts in electrochemical cells, such as post-lithium-ion batteries. iucr.orgiucr.org The anhydrous form, in particular, is valued as a dehydrating agent. wikipedia.orgacs.org
Overview of Hydrate Forms and Their Distinctive Characteristics for Research
Barium perchlorate is known to form several hydrates, with the trihydrate (Ba(ClO₄)₂·3H₂O) and dihydrate being well-documented. The degree of hydration significantly influences the compound's physical and chemical properties.
The barium perchlorate trihydrate is a crystalline solid with a hexagonal structure. rri.res.in X-ray crystallography studies have revealed a complex coordination environment for the barium ion, which is surrounded by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. wikipedia.orgiucr.org This intricate structure is stabilized by hydrogen bonding between the perchlorate ions and water molecules. wikipedia.orgiucr.org The trihydrate can be dehydrated to lower hydrate forms and eventually to the anhydrous salt through controlled heating. wikipedia.org
The dihydrate and monohydrate forms represent intermediate stages in the dehydration process. wikipedia.org The dihydrate can be obtained by recrystallization and drying, while the monohydrate is typically formed by further drying over a desiccant like sulfuric acid. wikipedia.org The controlled conversion between these hydrate forms is crucial for various applications, as the presence of water can lead to undesirable side reactions in certain electrochemical systems. iucr.orgiucr.org
The anhydrous form , Ba(ClO₄)₂, is a powerful oxidizing agent and is particularly useful as a dehydrating reagent due to its high affinity for water. wikipedia.orgabchemicalindustries.com It is typically prepared by heating the hydrated forms under a vacuum to prevent hydrolysis. iucr.orgwikipedia.orgnih.gov The crystal structure of anhydrous barium perchlorate is orthorhombic and differs significantly from its hydrated counterparts due to the absence of coordinated water molecules. iucr.org
Table 1: Properties of Barium Perchlorate and its Hydrates
| Property | Barium Perchlorate Anhydrous | Barium Perchlorate Trihydrate |
|---|---|---|
| Chemical Formula | Ba(ClO₄)₂ | Ba(ClO₄)₂·3H₂O |
| Molar Mass | 336.23 g/mol iucr.org | 390.29 g/mol chemister.ru |
| Appearance | White powder wikipedia.org | Colorless hexagonal crystals chemister.ru |
| Crystal System | Orthorhombic iucr.org | Hexagonal iucr.org |
| Density | 3.2 g/cm³ wikipedia.org | 2.74 g/cm³ (at 20°C) chemister.ru |
| Melting Point | 505 °C (decomposes) wikipedia.org | 400 °C (decomposes) chemister.ru |
| Solubility in Water | 66.48 g/100 mL (at 25 °C) wikipedia.org | 177.8 g/100 g (at 20°C) chemister.ru |
Scope of Academic Inquiry into this compound Systems
Academic research on this compound systems is multifaceted, encompassing several key areas:
Crystallography and Structural Analysis: A significant body of research has focused on elucidating the crystal structures of the various hydrate forms of barium perchlorate, as well as the anhydrous compound. iucr.orgwikipedia.orgrri.res.iniucr.org Techniques such as X-ray diffraction have been instrumental in determining atomic arrangements and bonding, providing fundamental insights into the nature of these materials. iucr.orgwikipedia.org
Thermal Decomposition Studies: The thermal behavior of barium perchlorate and its hydrates is a critical area of investigation. akjournals.comcdnsciencepub.com Research explores the kinetics and mechanisms of decomposition, including the identification of intermediate products like barium chlorate (B79027) and barium chloride. cdnsciencepub.com Studies also examine the catalytic effects of metal oxides on the decomposition temperature and rate. akjournals.com
Coordination Chemistry: The ability of the barium ion in barium perchlorate to form complexes with other molecules is another active area of research. For instance, it has been shown to form complexes with certain antibiotics, which can enhance their solubility.
Applications in Electrochemistry: The potential use of barium perchlorate as an electrolyte in batteries is a subject of ongoing research. iucr.orgiucr.org This research aims to understand and optimize the electrochemical properties of these systems, where the anhydrous form is particularly important to prevent unwanted reactions with water. iucr.orgiucr.org
Analytical Chemistry Applications: Barium perchlorate is utilized in various analytical methods, such as for the determination of sulfate (B86663) concentrations. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);diperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583388 | |
| Record name | Barium perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-74-5 | |
| Record name | Barium perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69102-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis and Advanced Preparation Methodologies of Barium Perchlorate Hydrate
Solution-Based Crystallization and Controlled Hydrate (B1144303) Formation
The formation of barium perchlorate (B79767) hydrate from aqueous solutions is a cornerstone of its synthesis. These methods rely on the dissolution of barium-containing precursors in the presence of perchlorate ions, followed by controlled crystallization to isolate the desired hydrated salt. The most common hydrate is the trihydrate, Ba(ClO₄)₂·3H₂O, which crystallizes in a hexagonal system. wikipedia.orgchemister.ru The structure consists of barium ions coordinated by six water molecules and six perchlorate oxygens in a distorted icosahedral arrangement. wikipedia.org
Synthesis from Barium Chloride and Perchloric Acid via Evaporation and Recrystallization
One established method for preparing barium perchlorate involves the reaction of barium chloride with an excess of perchloric acid. wikipedia.org The resulting solution is then evaporated to induce crystallization. wikipedia.org The dihydrate form of barium perchlorate is typically produced through subsequent recrystallization and drying to a constant weight. wikipedia.org This method leverages the solubility of barium perchlorate while allowing for the purification of the product through the crystallization process.
Hydrate Stoichiometry Control through Drying Regimes (e.g., Dihydrate, Monohydrate)
The specific hydrate of barium perchlorate can be controlled by carefully managing the drying conditions. wikipedia.org Starting from a hydrated form, such as the commonly produced trihydrate or dihydrate, different stoichiometric forms can be isolated. wikipedia.orgnih.gov The monohydrate is obtained by further drying the dihydrate over a strong desiccant like concentrated sulfuric acid. wikipedia.org To obtain the anhydrous form, the hydrate must be heated to 140°C under vacuum. wikipedia.org Performing this dehydration without a vacuum can lead to hydrolysis of the perchlorate. wikipedia.org The anhydrous form is hygroscopic and must be handled in a dry atmosphere. nih.gov
Dehydration Processes for Anhydrous Barium Perchlorate Derivates
The removal of water from barium perchlorate hydrates is a critical step in producing the anhydrous form, which is valued for its properties as a strong oxidizing and dehydrating agent. wikipedia.org The process must be carefully controlled to prevent unwanted side reactions.
The generation of anhydrous barium perchlorate from its hydrated forms is effectively achieved through thermal dehydration under vacuum. wikipedia.orgcdnsciencepub.com This method prevents the decomposition and hydrolysis that can occur in the presence of air. cdnsciencepub.com Research has shown that heating hydrated barium perchlorate, Ba(ClO₄)₂·xH₂O, at temperatures between 140 °C and 150 °C (423 K) under a continuous vacuum is an effective method for preparing the anhydrous salt. wikipedia.orgiucr.orgresearchgate.net One specific study detailed a procedure where the hydrated powder was heated to 423 K for six hours under vacuum to ensure complete dehydration. iucr.orgresearchgate.net This process yields the anhydrous form, which is stable up to 505 °C. The use of a vacuum is essential for the successful synthesis of the pure anhydrous compound without decomposition byproducts. cdnsciencepub.com
Attempting to dehydrate barium perchlorate hydrate by heating in the presence of air or without a vacuum leads to undesirable hydrolytic decomposition. wikipedia.orgcdnsciencepub.com When dehydration is performed under non-vacuum conditions, particularly at temperatures exceeding 100°C, the perchlorate is susceptible to hydrolysis. This process results in the formation of barium chlorate (B79027) (Ba(ClO₃)₂) and oxygen, rather than the desired anhydrous barium perchlorate. Therefore, avoiding atmospheric conditions during thermal dehydration is paramount to prevent the formation of these impurities and ensure the integrity of the final product. wikipedia.orgcdnsciencepub.com
The transition between different hydrated states of barium perchlorate and the final anhydrous form can be optimized by carefully controlling dehydration parameters. cdnsciencepub.com For instance, the transition from the dihydrate to the monohydrate can be achieved by drying the compound over concentrated sulfuric acid at room temperature (25 °C). Another method to obtain the monohydrate involves pumping the trihydrate at room temperature. cdnsciencepub.com
For the complete conversion to the anhydrous form, specific heating protocols have been established. An optimized procedure involves heating the hydrated salt to 423 K (150 °C) at a rate of 4 K/min and maintaining that temperature for six hours under continuous vacuum. iucr.orgresearchgate.net This careful control of temperature and pressure ensures the complete removal of water molecules from the crystal lattice to yield the pure anhydrous product. iucr.orgresearchgate.net
The following table summarizes the optimized parameters for specific hydrate transitions.
| Initial Form | Target Form | Method | Temperature | Pressure/Conditions | Source(s) |
| Barium Perchlorate Trihydrate | Barium Perchlorate Monohydrate | Pumping | Room Temperature | Vacuum | cdnsciencepub.com |
| Barium Perchlorate Dihydrate | Barium Perchlorate Monohydrate | Drying over concentrated H₂SO₄ | 25 °C | Atmospheric | |
| This compound | Anhydrous Barium Perchlorate | Thermal Dehydration under Vacuum | 140 - 150 °C (423 K) | Vacuum (<10 mmHg) | iucr.orgresearchgate.net |
Electrochemical Synthesis Approaches
Electrochemical methods offer a modern and controlled route for the production of barium perchlorate, presenting several advantages over traditional chemical synthesis pathways. exrockets.comscielo.br
Electrochemical synthesis is increasingly recognized as an advantageous production method due to its potential for high purity, ease of control, and reduced environmental impact. scielo.brresearchgate.net Compared to conventional chemical routes, electrosynthesis can produce products of higher purity because it avoids the use of stoichiometric quantities of redox reagents, thereby minimizing by-product waste. scielo.br The process can be finely controlled by adjusting electrical parameters, offering a level of precision that is often difficult to achieve in bulk chemical reactions. researchgate.net For barium perchlorate, electrosynthesis from barium chlorate provides a direct and efficient pathway to the desired product. exrockets.com This method is considered more environmentally friendly and can be more cost-effective, particularly as it reduces the need for extensive purification steps. scielo.brresearchgate.net
The efficiency and purity of barium perchlorate produced via electrosynthesis are heavily dependent on the optimization of various electrolyte and cell parameters. exrockets.com A detailed study on the electrochemical preparation of barium perchlorate from barium chlorate utilized a platinum anode and a rotating stainless steel cathode to investigate these influences. exrockets.com
Key parameters studied included electrolyte concentration, pH, temperature, anode and cathode current densities, and the speed of the rotating cathode. exrockets.com The investigation revealed that by carefully tuning these variables, a maximum current efficiency of 40% could be achieved. exrockets.com This optimal efficiency corresponded to an energy consumption of 5.5 kWh per kilogram of barium perchlorate produced. exrockets.com Factors such as the pH of the electrolyte are critical, as they can influence the potential for side reactions, like the precipitation of barium hydroxide, which would hinder the process. exrockets.compsu.edu The rotation of the cathode helps to maintain electrolyte homogeneity and prevent such issues. exrockets.com
The following table presents the optimized parameters for the electrochemical synthesis of barium perchlorate.
| Parameter | Optimal Value/Range | Consequence of Optimization | Source(s) |
| Current Efficiency | 40% (Maximum) | Maximizes product yield per unit of charge passed. | exrockets.com |
| Energy Consumption | 5.5 kWh/kg | Corresponds to the energy required at maximum efficiency. | exrockets.com |
| Anode Material | Platinum | Provides high anodic potential needed for the reaction. | exrockets.com |
| Cathode Material | Rotating Stainless Steel | Prevents precipitation of metal hydroxides. | exrockets.com |
| Electrolyte pH | Optimized (Neutral) | Affects current efficiency and prevents side reactions. | exrockets.com |
| Temperature | Optimized | Higher temperatures can increase current efficiency. | exrockets.com |
| Electrolyte Concentration | Optimized | Affects conductivity and prevents precipitation. | exrockets.com |
Anodic Oxidation Mechanisms of Chlorate to Perchlorate on Electrode Surfaces
On platinum anodes, the formation of perchlorate is understood to occur at a higher potential than that required for oxygen evolution. dtic.mil The relationship between potential and current density reveals two distinct stages: the first, between 1.3 and 1.9V, corresponds to oxygen evolution, while the second, at potentials above 2.2V, is where perchlorate formation becomes the dominant reaction. tue.nl One proposed mechanism suggests that the anode surface conditions are favorable for the formation of platinum(VI) oxide. This oxide then forms an intermediate species with chlorate ions, which subsequently decomposes to yield platinum(IV) oxide and the desired perchlorate ion. dtic.mil
For lead dioxide (PbO₂) anodes, a different kinetic behavior is observed. Studies on β-PbO₂ coated titanium electrodes indicate that the current efficiency for perchlorate formation increases with higher current density and with an increased ionic strength of the solution at a constant chlorate concentration. flaminglasersword.com Unlike on platinum, the current efficiency on PbO₂ anodes appears to be independent of the solution's pH. flaminglasersword.com The mechanism is thought to involve either direct electron transfer or the action of hydroxyl radicals in producing perchlorate. flaminglasersword.com The addition of certain fluoride (B91410) compounds can influence the reaction; for instance, sodium fluoride (NaF) has been shown to catalyze the anodic oxidation of chlorate to perchlorate on these electrodes. flaminglasersword.com
Key factors influencing the anodic oxidation process are summarized in the table below.
| Factor | Influence on Perchlorate Formation | Electrode Specifics | Citation |
| Anode Material | Crucial for high current efficiency. | Platinum and Lead Dioxide are common industrial choices. | tue.nl |
| Electrode Potential | Higher potentials favor perchlorate formation over oxygen evolution. | On Platinum, perchlorate formation is significant above 2.2V. | tue.nldtic.mil |
| Current Density | Increased density can enhance efficiency. | On PbO₂, efficiency increases linearly with current density up to 1A/cm². | flaminglasersword.com |
| pH | Can influence side reactions and electrode stability. | Efficiency on PbO₂ anodes is largely independent of pH. | flaminglasersword.com |
| Additives | Certain compounds can act as catalysts. | Sodium Fluoride (NaF) catalyzes the reaction on PbO₂ anodes. | flaminglasersword.com |
| Agitation | Adequate agitation is necessary for high yields. | Improves mass transport of chlorate ions to the anode surface. | dtic.mil |
Novel Synthetic Routes and Nanomaterial Fabrication
Sonochemical synthesis has emerged as a facile, efficient, and low-cost method for producing nanoscale materials, including coordination polymers. ub.edu This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid—to drive chemical reactions and control the morphology of the resulting products. ub.edu This approach has been successfully applied to the fabrication of barium coordination polymers, which can serve as precursors for other barium compounds or as functional materials themselves.
A notable example is the sonochemical synthesis of a new nano-sized barium coordination polymer with the formula {(bipyH)[Ba₂(pydc)₂(Hpydc)(H₂O)₂]}n·nH₂O. nih.gov In this synthesis, 4,4'-bipyridine (B149096) (bipy) and pyridine-2,6-dicarboxylic acid (H₂pydc) are used as organic ligands. nih.govamericanelements.com The resulting material consists of one-dimensional anionic coordination polymers and bipyH⁺ cationic species, which form a three-dimensional supramolecular structure through non-covalent interactions like ion-pairing and hydrogen bonding. nih.gov
The characterization of these nanomaterials is crucial to confirm their structure and morphology. The synthesized barium coordination polymer was analyzed using various techniques, confirming its nano-sized nature and chemical identity. nih.govamericanelements.com The use of sonochemistry provides a versatile tool for creating such structured nanomaterials, which benefit from high surface-to-volume ratios that can enhance their properties for various applications. ub.edu
Characterization of Sonochemically Synthesized Barium Coordination Polymer
| Characterization Technique | Observation | Citation |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Confirmed the nano-sized morphology of the polymer. | nih.govamericanelements.com |
| X-Ray Powder Diffraction (XRPD) | Verified the crystalline structure of the synthesized compound. | nih.govamericanelements.com |
| FT-IR Spectroscopy | Confirmed the presence of functional groups from the organic ligands. | nih.govamericanelements.com |
| Thermogravimetric Analysis (TGA) | Analyzed the thermal stability of the polymer. | nih.govamericanelements.com |
| Elemental Analysis | Determined the elemental composition, confirming the proposed formula. | nih.govamericanelements.com |
| Single Crystal X-ray Diffraction | Structurally characterized the compound as a 1D anionic coordination polymer with cationic species forming a 3D supramolecular architecture. | nih.gov |
Structural Elucidation and Spectroscopic Characterization of Barium Perchlorate Hydrate Phases
X-ray Crystallographic Analysis of Barium Perchlorate (B79767) Hydrates
The precise three-dimensional arrangement of atoms within the crystalline lattice of barium perchlorate hydrates has been elucidated primarily through single-crystal X-ray diffraction studies. This technique provides definitive information on bond lengths, coordination geometries, and intermolecular interactions, which are crucial for understanding the compound's properties.
The crystal structure of barium perchlorate trihydrate has been determined with high precision, revealing a complex and well-defined arrangement of barium ions, perchlorate anions, and water molecules. nih.gov
In the trihydrate phase, the barium ion (Ba²⁺) is surrounded by twelve oxygen atoms, resulting in a coordination number of 12. rri.res.insemanticscholar.org These oxygen atoms originate from both the water molecules and the perchlorate anions. The resulting coordination polyhedron is best described as a slightly distorted icosahedron. nih.govrri.res.in This high coordination number is feasible for the large barium cation. rri.res.insemanticscholar.org The icosahedral arrangement consists of the Ba²⁺ ion at the center, with the twelve coordinating oxygen atoms forming the vertices. rri.res.in
The twelve-fold coordination of the barium ion is achieved through bonding with six oxygen atoms from water molecules and six oxygen atoms from perchlorate anions. nih.govwikipedia.org The bond distances between the central barium ion and the coordinating oxygen atoms have been precisely measured. The barium to water oxygen [Ba-O(water)] distance is 2.919 Å, while the barium to perchlorate oxygen [Ba-O(perchlorate)] distance is slightly longer at 3.026 Å. nih.gov The average separation between the barium ion and the surrounding oxygen atoms is approximately 2.97 Å. nih.gov
| Atom Pair | Distance (Å) |
|---|---|
| Ba - O(water) | 2.919 |
| Ba - O(perchlorate) | 3.026 |
| Average Cl - O | 1.433 |
The perchlorate anion (ClO₄⁻) in the crystal structure maintains a nearly perfect tetrahedral geometry. rri.res.insemanticscholar.org However, high-resolution crystallographic data reveal a slight but measurable deviation from ideal tetrahedral symmetry. nih.govwikipedia.org This distortion is attributed to the involvement of the perchlorate oxygen atoms in the extensive hydrogen-bonding network within the crystal. wikipedia.org The average chlorine-oxygen (Cl-O) bond length within the perchlorate anion is 1.433 Å. nih.gov
Barium perchlorate trihydrate crystallizes in the hexagonal system. nih.govsemanticscholar.org The centrosymmetric space group has been definitively assigned as P6₃/m. nih.govwikipedia.org The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been determined with high accuracy.
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| a (Å) | 7.277 (2) |
| c (Å) | 9.656 (1) |
| Volume (ų) | 442.9 (1) |
| Z (Formula units per unit cell) | 2 |
An extensive and intricate network of hydrogen bonds involving the water molecules and the oxygen atoms of the perchlorate anions is a defining feature of the barium perchlorate trihydrate crystal structure. nih.govwikipedia.org Each of the two distinct types of perchlorate oxygen atoms (axial and trigonal) participates differently in this network. The axial oxygen atom of a perchlorate ion is a hydrogen bond acceptor from three different water molecules. nih.govwikipedia.org In contrast, each of the three trigonal oxygen atoms accepts hydrogen bonds from two water molecules. nih.govwikipedia.org
Crystal Structure of Anhydrous Barium Perchlorate (Ba(ClO4)2) from Powder Diffraction
The crystal structure of anhydrous barium perchlorate, which had remained unknown for a long time due to challenges in growing single crystals, was successfully determined and refined from laboratory X-ray powder diffraction data. nih.govnih.goviucr.org The anhydrous form was prepared by heating hydrated barium perchlorate [Ba(ClO₄)₂·xH₂O] at 423 K under vacuum for six hours. iucr.orgresearchgate.net This analysis revealed that anhydrous Ba(ClO₄)₂ represents a new structure type. nih.govnih.gov
Anhydrous barium perchlorate crystallizes in the orthorhombic space group Fddd. nih.goviucr.orgresearchgate.net The asymmetric unit of the crystal structure is composed of one barium (Ba) atom, one chlorine (Cl) atom, and two oxygen (O) atoms, each located at specific crystallographic positions. nih.goviucr.org
The site symmetry and positions for each atom in the asymmetric unit are detailed in the table below.
| Atom | Wyckoff Position | Site Symmetry |
| Ba | 8a | 222 |
| Cl | 16f | 2 |
| O1 | 32h | 1 |
| O2 | 32h | 1 |
| Table 1: Atomic positions and site symmetries in the asymmetric unit of anhydrous Ba(ClO₄)₂. nih.govnih.govresearchgate.net |
The crystal structure of anhydrous Ba(ClO₄)₂ is characterized as a unique and complex three-dimensional polyhedral network. nih.govsemanticscholar.org This network is constructed from the interconnection of BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govresearchgate.net The framework's stability and intricate architecture arise from the specific ways these polyhedral units share corners and edges with one another. nih.goviucr.org
The three-dimensional network is defined by a precise arrangement of shared atoms between the barium-oxygen polyhedra and the perchlorate tetrahedra. nih.gov Each Ba²⁺ cation is coordinated by twelve oxygen atoms, forming a BaO₁₂ polyhedron. researchgate.net
The connectivity can be summarized as follows:
Each BaO₁₂ polyhedron shares corners with eight distinct ClO₄ tetrahedra. nih.govresearchgate.net
Additionally, each BaO₁₂ polyhedron shares edges with two ClO₄ tetrahedra. nih.goviucr.org
Conversely, each ClO₄ tetrahedron is connected to the network by sharing corners with four BaO₁₂ polyhedra. nih.govresearchgate.net
Each ClO₄ tetrahedron also shares one of its edges with another BaO₁₂ polyhedron. nih.govnih.gov
This extensive corner- and edge-sharing results in a tightly bound, rigid three-dimensional structure. nih.gov
The crystal structure of anhydrous barium perchlorate is distinct among the alkaline earth metal perchlorates. nih.gov While magnesium perchlorate (Mg(ClO₄)₂) was the first in this group to have its anhydrous crystal structure determined, the structures of calcium and strontium perchlorates provide a basis for comparison. nih.govresearchgate.net
A comparison of key crystallographic features is presented below.
| Compound | Crystal System | Space Group | Cation Coordination Number |
| Ba(ClO₄)₂ | Orthorhombic | Fddd | 12 |
| Sr(ClO₄)₂ | Orthorhombic | Pbca | 8 |
| Ca(ClO₄)₂ | Orthorhombic | Pbca | 8 |
| Mg(ClO₄)₂ | --- | --- | 6 |
| Table 2: Comparison of crystallographic data for anhydrous alkaline earth metal perchlorates. nih.govresearchgate.netiucr.org |
The coordination number of the alkaline earth metal cation increases down the group, from 6 for Mg²⁺ to 8 for Ca²⁺ and Sr²⁺, and finally to 12 for Ba²⁺. iucr.org Calcium and strontium perchlorates are isotypic, meaning they have the same crystal structure, crystallizing in the orthorhombic space group Pbca. researchgate.netiucr.org In contrast, barium perchlorate adopts the different Fddd space group to accommodate the larger Ba²⁺ cation and its higher coordination number. nih.gov
Vibrational Spectroscopic Investigations (Infrared and Raman)
Infrared spectroscopy has been utilized to investigate the nature of water molecules within the crystalline structure of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O). cdnsciencepub.com These studies provide insight into the hydrogen bonding and the local environment of the water molecules.
The analysis of HDO (partially deuterated water) stretching frequencies in Ba(ClO₄)₂·3H₂O reveals high values, which is indicative of weak hydrogen bonding between the water molecules and the perchlorate ions. cdnsciencepub.com The energy of this hydrogen bond is estimated to be on the order of 2 kcal/mole. cdnsciencepub.com At room temperature, the water molecules in the hydrate (B1144303) are symmetric. However, at a low temperature of -165°C, the water molecules become slightly distorted. The observation of very narrow OD stretching bands suggests that the hydrogen atom positions within the crystal lattice are ordered. cdnsciencepub.com
| Hydrate Compound | HDO Stretching Frequencies | Hydrogen Bond Strength | Water Molecule Symmetry (Room Temp.) | Water Molecule Symmetry (-165°C) |
| Ba(ClO₄)₂·3H₂O | High | Weak (~2 kcal/mole) | Symmetric | Slightly Distorted |
| LiClO₄·3H₂O | High | Weak | Symmetric | Undistorted |
| NaClO₄·H₂O | High | Weak | Symmetric | Highly Distorted |
| Table 3: Infrared spectroscopic data for water molecules in various perchlorate hydrates. cdnsciencepub.com |
Analysis of OH and OD Stretching Vibrations in Partially Deuterated Hydrates
The study of partially deuterated hydrates of barium perchlorate, specifically Ba(ClO₄)₂·3H₂O containing HDO molecules, provides deep insights into the vibrational dynamics of water within the crystal lattice. In such systems, the intramolecular coupling between the stretching vibrations of the two OH oscillators in an H₂O molecule is largely absent. This decoupling allows for the individual O-H and O-D stretching vibrations to be observed and analyzed independently, offering a more direct probe of the local hydrogen-bonding environment.
When HDO is incorporated into the barium perchlorate trihydrate lattice, the O-H and O-D stretching frequencies are sensitive to the strength of the hydrogen bonds in which the hydrogen and deuterium atoms participate. The observed frequencies for the uncoupled O-D vibrations of HDO in a crystalline hydrate are primarily determined by the strength of the D···A hydrogen bond, where A is the acceptor atom. The frequency of the O-D stretching vibration is expected to show a red shift (a shift to lower wavenumbers) from the gas-phase value, and the magnitude of this shift is correlated with the strength of the hydrogen bond. Stronger hydrogen bonds lead to a greater red shift.
In the context of barium perchlorate trihydrate, where the water molecules are coordinated to the Ba²⁺ ion and act as hydrogen bond donors to the perchlorate anions, the analysis of OH and OD stretching vibrations can reveal important details about these interactions. The red shifts in the "bonded" O-H or O-D stretches provide a direct measure of the cooperative effects within the hydrogen-bond network. The presence of distinct vibrational bands would indicate different hydrogen-bonding environments for the water molecules within the crystal structure. For instance, if the hydrogen atoms of the water molecules are involved in hydrogen bonds of varying strengths, this would manifest as multiple, distinguishable peaks in the O-H and O-D stretching regions of the infrared or Raman spectrum.
Determination of Water Molecule Symmetry and Hydrogen Bonding Strength in Crystal Lattice
The site symmetry of a water molecule in a crystal is determined by the symmetry of its environment. For a free water molecule, which belongs to the C₂ᵥ point group, there are three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃). When a water molecule is incorporated into a crystal lattice, its symmetry may be lowered depending on the crystallographic site it occupies. This reduction in symmetry can lead to the splitting of degenerate vibrational modes and the activation of modes that are inactive in the higher symmetry point group. By analyzing the number of observed bands for the water librational and internal modes in the infrared and Raman spectra, the site symmetry of the water molecule can be determined.
The strength of hydrogen bonds significantly influences the vibrational frequencies of the water molecules. The O-H stretching frequencies (ν₁ and ν₃) are particularly sensitive to hydrogen bonding. As the strength of a hydrogen bond increases, the O-H bond lengthens and weakens, resulting in a decrease in the stretching frequency (a red shift). The magnitude of this red shift is a well-established indicator of the hydrogen bond strength. The correlation between the O-H stretching frequency and the O···O or O···A (where A is the acceptor atom) distance is often used to estimate the hydrogen bond energy.
In barium perchlorate trihydrate, each water molecule is coordinated to the barium ion and donates hydrogen bonds to the oxygen atoms of the perchlorate anions. The crystallographic data reveals that these hydrogen bonds have different lengths, suggesting a variation in their strengths. This should be reflected in the vibrational spectrum. The observation of multiple O-H stretching bands would confirm the presence of crystallographically distinct hydrogen bonds.
Furthermore, the bending mode (ν₂) of water is also affected by the coordination environment. Coordination of the water molecule's oxygen atom to a metal cation, such as Ba²⁺, typically leads to an increase in the bending frequency (a blue shift) compared to the gas phase. The magnitude of this shift can provide information about the strength of the metal-oxygen interaction.
By combining the information from the stretching and bending modes, a detailed picture of the water molecule's environment can be constructed. The following table summarizes the expected shifts in vibrational frequencies upon incorporation of water into a crystal lattice and the information that can be derived from them.
| Vibrational Mode | Effect of Hydrogen Bonding/Coordination | Information Derived |
|---|---|---|
| Symmetric/Asymmetric Stretching (ν₁, ν₃) | Red shift (decrease in frequency) | Hydrogen bond strength |
| Bending (ν₂) | Blue shift (increase in frequency) | Strength of metal-oxygen coordination |
Spectroscopic Probes for Ligand-Metal Coordination in Barium Complexes
Spectroscopic techniques are invaluable for probing the coordination environment of metal ions in complexes, including hydrated salts like barium perchlorate. These methods can provide information on the nature of the metal-ligand bond, the coordination number, and the symmetry of the coordination sphere.
In the context of barium perchlorate hydrate, the ligands are the water molecules and the perchlorate anions. The interaction between the Ba²⁺ ion and the oxygen atoms of these ligands can be investigated using vibrational spectroscopy. The coordination of a water molecule to a metal ion influences its internal vibrational modes. As mentioned previously, the O-H stretching frequencies are primarily affected by hydrogen bonding, but the metal-oxygen interaction also plays a role. A stronger metal-oxygen bond can lead to a further weakening of the O-H bonds and a greater red shift in their stretching frequencies.
More directly, the vibrations of the coordination polyhedron itself, i.e., the Ba-O stretching and bending modes, can be observed in the low-frequency region of the infrared and Raman spectra (typically below 400 cm⁻¹). The frequencies of these modes are directly related to the strength of the Ba-O bonds and the mass of the atoms involved. For barium perchlorate trihydrate, where the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement, a complex set of Ba-O vibrational modes would be expected. acs.orgtu-bs.de The analysis of these low-frequency modes can provide direct evidence for the coordination of both water and perchlorate to the barium ion.
The perchlorate ion itself can serve as a spectroscopic probe. A free perchlorate ion has tetrahedral (Tᵈ) symmetry, and its vibrational modes are well-characterized. When the perchlorate ion coordinates to a metal ion, its symmetry is lowered, which can result in the splitting of degenerate vibrational modes and the appearance of new bands in the infrared and Raman spectra that were previously forbidden by the selection rules for Tᵈ symmetry. For example, the symmetric stretching mode (ν₁) of the Cl-O bonds, which is only Raman active for a free perchlorate ion, may become weakly active in the infrared spectrum upon coordination. The magnitude of the splitting of the asymmetric stretching (ν₃) and bending (ν₄) modes can be correlated with the strength of the perchlorate coordination.
The following table summarizes how vibrational spectroscopy can be used to probe ligand-metal coordination in this compound.
| Spectroscopic Feature | Interpretation |
|---|---|
| Low-frequency Ba-O stretching and bending modes | Direct evidence of Ba-O(water) and Ba-O(perchlorate) bonds and their relative strengths |
| Splitting of degenerate perchlorate vibrational modes | Indication of perchlorate coordination and lowering of its symmetry |
| Appearance of previously forbidden perchlorate modes | Confirmation of coordination and deviation from ideal tetrahedral symmetry |
| Shifts in water librational and internal modes | Information on the strength of the Ba-O(water) interaction |
Advanced Diffraction Techniques
Neutron Diffraction Studies for Precise Hydrogen Atom Localization in Hydrates
While X-ray diffraction is a powerful technique for determining the positions of heavy atoms in a crystal structure, it is less effective for accurately locating hydrogen atoms. This is because X-rays are scattered by the electron cloud of an atom, and hydrogen, with only one electron, has a very low scattering power. In contrast, neutron diffraction relies on the scattering of neutrons by the atomic nucleus. The scattering cross-section for neutrons is not dependent on the atomic number, and for hydrogen (or more specifically, its isotope deuterium), it is comparable to that of heavier atoms. This makes neutron diffraction an ideal technique for the precise localization of hydrogen atoms in crystalline hydrates.
The determination of the exact positions of hydrogen atoms is crucial for a complete understanding of the hydrogen-bonding network in this compound. While X-ray diffraction can provide information on the positions of the oxygen atoms of the water molecules and the perchlorate ions, the orientation of the water molecules and the geometry of the hydrogen bonds can only be inferred. Neutron diffraction can directly reveal the positions of the hydrogen atoms, allowing for the accurate determination of O-H bond lengths, H-O-H bond angles, and the geometry of the O-H···A hydrogen bonds (where A is the acceptor atom).
A neutron diffraction study of barium perchlorate trihydrate would provide definitive information on the hydrogen-bonding scheme. It would allow for the direct measurement of the O-H···O bond angles and distances, confirming the nature of the interactions between the water molecules and the perchlorate anions. This information is essential for validating the hydrogen-bonding models derived from spectroscopic data and for understanding the role of hydrogen bonding in stabilizing the crystal structure.
Although no specific neutron diffraction studies on this compound were identified in the reviewed literature, the application of this technique to other hydrated metal salts has been instrumental in elucidating their crystal structures. nih.gov For this compound, a neutron diffraction study would be a valuable undertaking to complete the structural characterization of its hydrated phases.
Chemical Reactivity and Reaction Mechanisms of Barium Perchlorate Hydrate
Oxidizing Properties and Redox Chemistry
Barium perchlorate (B79767), with the chemical formula Ba(ClO₄)₂, is a potent oxidizing agent. sciencemadness.orgwikipedia.orgassignmentpoint.com Its hydrated form, barium perchlorate hydrate (B1144303) (Ba(ClO₄)₂·xH₂O), serves as a stable source of the perchlorate ion, which is responsible for its strong oxidizing capabilities. chemimpex.compubcompare.ai The compound is noncombustible but significantly accelerates the combustion of other materials. assignmentpoint.comnoaa.govnih.gov This reactivity is central to its applications in pyrotechnics and various chemical syntheses. wikipedia.orgchemimpex.com
Barium perchlorate hydrate is recognized as a versatile and powerful oxidizing agent in a variety of chemical reactions. chemimpex.comnih.gov The high oxidation state of the chlorine atom (+7) in the perchlorate anion (ClO₄⁻) makes it a strong electron acceptor. This property is harnessed in pyrotechnic formulations, where it enhances the brightness and color of displays by facilitating rapid combustion of fuels. chemimpex.com It is also employed in the synthesis of other perchlorate salts and as a reagent in analytical chemistry, such as in titration processes. chemimpex.com The compound's utility extends to the preparation of explosive emulsions, where its oxidizing power is a key component of the material's destructive properties. wikipedia.orgassignmentpoint.com
Upon heating to high temperatures, barium perchlorate decomposes, releasing a significant amount of oxygen. sciencemadness.orgchemimpex.com The thermal decomposition of the anhydrous salt, which occurs after dehydration of the hydrate, proceeds between 435-495 °C. cdnsciencepub.com This process ultimately yields barium chloride and oxygen. cdnsciencepub.comresearchgate.net
The decomposition is a complex process that occurs in stages. The initial phase involves the decomposition of the perchlorate into chlorate (B79027), with an approximate stoichiometry of: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂ cdnsciencepub.comresearchgate.net
The subsequent decomposition of the intermediate barium chlorate yields the final products. cdnsciencepub.comresearchgate.net This release of gaseous oxygen is critical for its role as a combustion enhancer. chemimpex.com By providing a localized source of oxygen, barium perchlorate accelerates the burning rate of combustible materials, a property that can lead to explosive reactions if large quantities are involved or if the combustible material is finely divided. assignmentpoint.comnoaa.govnih.gov
Table 1: Thermal Decomposition of Barium Perchlorate
| Reactant | Products | Approximate Temperature Range | Key Intermediate |
|---|
Coordination Chemistry and Complexation Behavior
Beyond its role as an oxidant, this compound participates in coordination chemistry, forming stable complexes with various organic ligands. The barium ion (Ba²⁺) acts as a Lewis acid, accepting electron pairs from donor atoms in ligand molecules. In the trihydrate form, Ba(ClO₄)₂·3H₂O, the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. wikipedia.orgassignmentpoint.comnih.gov
Barium perchlorate has been shown to form complexes with quinolone antibacterial agents, such as ciprofloxacin (B1669076) (CIP) and norfloxacin (B1679917) (NOR). wikipedia.orgassignmentpoint.comresearchgate.net Research investigating the interaction between barium perchlorate and these quinolones in a methanol (B129727) solvent resulted in the isolation of stable, solid complexes. researchgate.net Elemental analysis of these products supports the formation of complexes with a 1:2 molar ratio of the metal salt to the drug. researchgate.net
Table 2: Barium Perchlorate Complexes with Quinolone Antibacterial Agents
| Quinolone Agent | Proposed Complex Formula |
|---|---|
| Ciprofloxacin (CIP) | [Ba(CIP)₂(ClO₄)₂]·2H₂O |
| Norfloxacin (NOR) | [Ba(NOR)₂(ClO₄)₂]·5H₂O |
Data sourced from Al-Mustafa, J. (2002). researchgate.net
In its complexes with ciprofloxacin and norfloxacin, the quinolone molecules act as bidentate ligands. wikipedia.orgresearchgate.net Spectroscopic data, particularly from Fourier-transform infrared (FTIR) spectroscopy, indicates that coordination to the barium ion occurs through the oxygen atom of the ring carbonyl group and one of the oxygen atoms of the carboxylic group. assignmentpoint.comresearchgate.net This chelation forms a stable ring structure involving the barium cation. Quinolones possess several functional groups capable of coordinating with metal ions, but this specific bidentate mode is prevalent in the formation of these alkaline earth metal complexes. researchgate.netnih.gov The formation of these complexes involves the direct coordination of the quinolone to the barium ion, distinguishing them from adducts where the quinolone might be present as a counter-ion without direct bonding to the metal. researchgate.net
By forming a more soluble complex, the concentration of the drug in solution can be increased, which is a critical factor for enhancing bioavailability. nih.govpharmaceutical-technology.com The interaction with metal ions is a recognized strategy for improving the solubility and pharmacokinetic profiles of quinolones. nih.gov This enhancement in solubility facilitates a greater uptake efficiency of the drug, potentially leading to improved therapeutic outcomes. wikipedia.orgassignmentpoint.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Barium perchlorate | Ba(ClO₄)₂ |
| This compound | Ba(ClO₄)₂·xH₂O |
| Barium perchlorate trihydrate | Ba(ClO₄)₂·3H₂O |
| Oxygen | O₂ |
| Barium chloride | BaCl₂ |
| Barium chlorate | Ba(ClO₃)₂ |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ |
| Norfloxacin | C₁₆H₁₈FN₃O₃ |
Preparation of Schiff Base Macrocyclic Barium Complexes
The synthesis of macrocyclic Schiff base complexes often employs a template-driven approach, where a metal ion directs the stereochemical course of the condensation reaction. Barium ions, provided by salts such as this compound, can serve as effective templating agents for the formation of these large, cyclic molecules.
The general mechanism, known as the template effect, involves the coordination of the barium ion to precursor molecules—typically a dicarbonyl compound (like a dialdehyde (B1249045) or diketone) and a diamine. By binding to these reactants, the barium ion pre-organizes them into a specific orientation that favors the intramolecular cyclization reaction over intermolecular polymerization. This process significantly increases the yield of the desired macrocyclic product.
A typical synthetic procedure involves the following steps:
A methanolic solution of this compound is added to a hot methanolic solution of the diamine precursor.
The mixture is refluxed, during which the barium ion coordinates with the amine groups.
The dicarbonyl precursor is then added to the refluxing mixture.
The reaction is continued under reflux for several hours to facilitate the Schiff base condensation and cyclization around the central barium ion.
Upon cooling, the resulting macrocyclic barium complex crystallizes and can be isolated by filtration.
This method has been successfully used to synthesize a variety of transition metal macrocyclic complexes, and the principle is applicable for barium-templated synthesis. rsc.orgrsc.org
Investigations into Tweezer Molecule Complexation with Barium Ions
Molecular tweezers are host molecules characterized by an open cavity capable of binding guest molecules or ions through non-covalent interactions. nih.gov These interactions can include hydrogen bonding, π-π stacking, hydrophobic forces, van der Waals forces, and electrostatic effects. nih.gov The structure of a tweezer, with two "arms" connected at one end, allows for a degree of flexibility, enabling an induced-fit model of binding. nih.gov
While molecular tweezers are widely studied for their ability to bind various guests, including aromatic compounds, fullerenes, and specific amino acid residues like lysine (B10760008) and arginine, detailed investigations specifically into their complexation with barium ions are not extensively documented in the available literature. nih.govwikipedia.org However, the principles of cation binding by molecular tweezers would apply. Barium ions (Ba²⁺) would be captured within the tweezer's cavity, stabilized by electrostatic and ion-dipole interactions with electron-rich atoms (e.g., oxygen or nitrogen) lining the receptor's binding pocket. The efficiency and selectivity of such complexation would depend on the size of the barium ion, the dimensions of the tweezer's cavity, and the nature of the binding sites within the host molecule.
Catalytic Activity and Mechanisms
This compound is implicated in several catalytic processes, primarily leveraging the Lewis acidity and templating ability of the barium cation to facilitate complex chemical transformations and influence the dynamics of supramolecular systems.
Barium Cation-Templated Synthesis
The templating effect of the barium cation is a powerful strategy in the construction of mechanically interlocked molecules, such as rotaxanes. In this approach, the barium ion coordinates to specific binding sites on both the macrocycle (the "wheel") and the axle precursor, pre-organizing them for the final reaction that mechanically traps the axle within the macrocycle. rsc.org
Research has demonstrated that barium perchlorate can effectively template the formation of rsc.orgrotaxane. rsc.orgrsc.org In a notable example, a Huisgen 1,3-dipolar cycloaddition was used as the "stoppering" reaction to cap the ends of the axle, thus forming the rotaxane. The presence of a barium cation significantly enhances the efficiency of this synthesis. rsc.org
| Templating Cation | Isolated Yield (%) | Reference |
|---|---|---|
| Barium (Ba²⁺) | 28% | rsc.org |
| Sodium (Na⁺) | 50% | rsc.org |
| None | 10% | rsc.org |
The data clearly indicates that while the sodium cation provides a higher yield in this specific system, the barium cation still acts as an effective template, nearly tripling the yield compared to the non-templated reaction. rsc.org This highlights the crucial role of the barium cation in pre-organizing the molecular components for efficient interlocking. rsc.org
Cation-Induced Molecular Pirouetting and Motion in Supramolecular Systems
Beyond its role in synthesis, the barium cation can induce dynamic conformational changes within pre-formed supramolecular structures. In certain rsc.orgrotaxane systems, the addition of barium perchlorate can trigger a "pirouetting" motion of the macrocyclic wheel around the axle. rsc.orgrsc.org
This molecular motion is driven by the coordination of the barium ion to binding sites on both the macrocycle and the axle. rsc.org For instance, in a system containing a calix researchgate.netdiquinone macrocycle and a pyridine (B92270) N-oxide axle, the barium ion is complexed by the macrocycle's recognition site. This coordination event causes the axle to rotate so that the pyridine N-oxide group can also bind to the barium ion, satisfying its coordination sphere. This change in orientation represents a distinct pirouetting of the macrocycle relative to the axle. rsc.org This process is often reversible; the removal of the barium ion (for example, by precipitation with sulfate (B86663) ions) allows the components to revert to their original positions, driven by other favorable interactions like hydrogen bonding. rsc.orgresearchgate.net This controllable molecular motion demonstrates the potential for using barium ions as external chemical stimuli to operate molecular switches and machines. rsc.orgrsc.org
Olefin Dioxygenation Catalysis
There is no significant information available in the consulted research to describe the role of this compound in olefin dioxygenation catalysis. This suggests that it is not a commonly used or reported catalyst for this specific chemical transformation.
Role as a Heterogeneous Catalyst (e.g., in Biodiesel Synthesis)
While the specific use of this compound as a heterogeneous catalyst in biodiesel synthesis is not detailed, various other barium-containing compounds have demonstrated significant catalytic activity in this field. Heterogeneous catalysts are favored in biodiesel production due to their environmental benefits and process advantages, including being non-corrosive, easily separated from the reaction products, and reusable. journalofchemistry.orgresearchgate.net
Barium-containing catalysts, such as barium cerate (BaCeO₃) and barium-doped calcium oxide (Ba-CaO), function as solid base catalysts in the transesterification of triglycerides (from oils and fats) with methanol to produce fatty acid methyl esters (biodiesel). nih.govresearchgate.net The basicity of these catalysts is crucial for their activity. journalofchemistry.org
For example, barium cerate has been successfully employed as a novel solid base catalyst for the transesterification of Karanja oil. researchgate.net The study highlights the efficiency and reusability of the barium-based catalyst.
| Catalyst | Oil Feedstock | Methanol:Oil Molar Ratio | Reaction Temperature (°C) | Reaction Time | Max. Biodiesel Yield | Reference |
|---|---|---|---|---|---|---|
| Barium Cerate (BaCeO₃) | Karanja Oil | 19:1 | 65°C | 100 min | 98.4% | researchgate.net |
| Barium-doped CaO | Catharanthus roseus Seed Oil | 15:1 | 58°C | 70 min | 91.83% | nih.gov |
These findings underscore the potential of barium compounds as robust and efficient heterogeneous catalysts for sustainable biodiesel production. nih.govresearchgate.net The high yields achieved under relatively mild conditions demonstrate their viability as alternatives to traditional homogeneous catalysts. researchgate.net
Dehydrating Agent Chemistry of this compound
Barium perchlorate is recognized for its utility as a dehydrating agent, a property stemming from its hygroscopic nature and its ability to form stable hydrates. wikipedia.org Its application in removing water from gases and organic solvents is favored due to its high solubility in water, ease of preparation, low cost, and stability at elevated temperatures. wikipedia.org
Mechanism of Action as a Dehydrating Reagent for Other Compounds
The dehydrating action of anhydrous barium perchlorate is a chemical process involving the absorption of water molecules to form a hydrated crystal structure. This process is driven by the strong affinity of the barium cation (Ba²⁺) and the perchlorate anion (ClO₄⁻) for water molecules. The mechanism can be understood through the crystal structure of its hydrated form, barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O).
In the trihydrate, the barium ions are coordinated with water molecules and oxygen atoms from the perchlorate ions. X-ray crystallography studies have revealed that each barium atom is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral arrangement. This coordination indicates a direct interaction between the barium ion and the water molecules, effectively sequestering them from the surrounding environment.
Ba(ClO₄)₂(s) + 3H₂O(g) → Ba(ClO₄)₂(H₂O)₃(s)
Efficiency in Gas Drying and Moisture Removal in Chemical Processes
Barium perchlorate has been established as an effective desiccant for drying gases. nist.gov Perchlorate-based drying agents are considered to be highly efficient, versatile, and economical. gfschemicals.com In a comparative study of various dehydrating agents, a commercial form of anhydrous barium perchlorate, known as "Desicchlora," was evaluated for its gas drying efficiency. nist.gov
The following table provides a qualitative comparison of the drying efficiency of barium perchlorate with other common desiccants, based on general classifications of drying agents.
| Drying Agent | Chemical Formula | General Efficiency Class |
|---|---|---|
| Barium Perchlorate | Ba(ClO₄)₂ | High |
| Magnesium Perchlorate | Mg(ClO₄)₂ | Very High |
| Phosphorus Pentoxide | P₂O₅ | Very High |
| Calcium Sulfate (Drierite) | CaSO₄ | Moderate |
| Silica Gel | SiO₂ | Moderate |
| Calcium Chloride | CaCl₂ | Moderate |
Regeneration Capabilities of Barium Perchlorate as a Desiccant
A significant advantage of barium perchlorate as a desiccant is its ability to be regenerated, which allows for its reuse and enhances its cost-effectiveness. wikipedia.orggfschemicals.com The regeneration process involves heating the hydrated barium perchlorate to drive off the absorbed water and restore it to its anhydrous form.
The anhydrous form of barium perchlorate can be obtained by heating the hydrate to 140 °C in a vacuum. wikipedia.org It is crucial to perform this dehydration under vacuum, as heating in the presence of air can lead to hydrolysis of the perchlorate. wikipedia.org The energy required for regeneration is directly related to the heat evolved during the absorption of moisture. gfschemicals.com
The thermal stability of barium perchlorate is an important factor in its regeneration. The compound decomposes at 505 °C, which is well above the temperature required for dehydration, indicating that regeneration can be achieved without significant degradation of the desiccant. wikipedia.org
The general process for regenerating a solid desiccant like barium perchlorate involves the following steps:
Heating the exhausted (hydrated) desiccant in a suitable apparatus.
Applying a vacuum to facilitate the removal of water vapor.
Maintaining the temperature until all water has been driven off.
Cooling the anhydrous desiccant in a moisture-free environment (e.g., a desiccator) before reuse.
While the regeneration process is straightforward, the efficiency of regeneration and the number of cycles a batch of barium perchlorate can undergo without losing significant drying capacity would depend on the specific conditions used and the absence of contaminants.
Advanced Research Applications of Barium Perchlorate Hydrate
Analytical Chemistry Methodologies
Barium perchlorate (B79767) hydrate (B1144303), a crystalline solid with the chemical formula Ba(ClO₄)₂·xH₂O, serves as a crucial reagent in various analytical chemistry applications. pubcompare.ai Its utility stems from its properties as a source of barium ions and its behavior in specific chemical reactions, making it valuable for both qualitative and quantitative analysis. pubcompare.ai
Application in Titrimetric Procedures
Barium perchlorate is extensively used as a titrant in precipitation titrations, particularly for the determination of sulfate (B86663) ions. epa.govsemanticscholar.org The fundamental principle of this method involves the reaction of barium ions (Ba²⁺) from the barium perchlorate solution with sulfate ions (SO₄²⁻) in the sample to form a highly insoluble barium sulfate (BaSO₄) precipitate. epa.gov
The endpoint of the titration, which signals the complete precipitation of sulfate ions, is detected using a color indicator. epa.govsemanticscholar.org When all the sulfate ions have reacted, the excess barium ions from the titrant react with the indicator, causing a distinct color change. epa.gov This method is noted for its applicability in determining sulfuric acid mist and sulfur trioxide emissions from stationary sources. epa.gov Additionally, non-aqueous titrations using barium perchlorate have been developed for the analysis of pharmaceutical compounds like quinine (B1679958) and quinidine (B1679956) sulfates. nih.gov In this procedure, the sulfate is precipitated with an excess of barium perchlorate in an acetic acid medium, and the liberated alkaloid is then titrated with perchloric acid. nih.gov
Use as a Quantitative Standard in Analytical Protocols
Standardized solutions of barium perchlorate are essential for ensuring accuracy in titrimetric analyses. iteh.ai These solutions can be prepared by dissolving a precise mass of barium perchlorate in a mixture of water and an organic solvent, such as 2-propanol. iteh.ai The pH of the solution is typically adjusted to around 3.5 with dilute perchloric acid. iteh.ai
To ensure the precise concentration of the barium perchlorate solution, it is standardized against a primary standard, such as a known concentration of sodium sulfate or sulfuric acid. epa.goviteh.ai This standardization process involves titrating the primary standard with the barium perchlorate solution using the same indicator system that will be employed in the actual analysis to ensure a consistent endpoint determination. iteh.ai Commercially available barium perchlorate titration solutions are also used as working standards for daily analysis, method evaluation, and instrument calibration in laboratories.
Gravimetric Analysis Applications
Gravimetric analysis is a fundamental quantitative method for determining the amount of a substance by selective precipitation and weighing of the precipitate. uoh.edu.iq For sulfate determination, the most common gravimetric method involves the precipitation of sulfate ions as barium sulfate (BaSO₄) using a solution of barium chloride as the precipitating agent. uoh.edu.iqgantep.edu.trlibretexts.org The resulting BaSO₄ precipitate is then filtered, washed, dried, and weighed to determine the mass of sulfate in the original sample. uoh.edu.iqscribd.com
While barium perchlorate provides the necessary barium ions for this precipitation, the available research literature primarily emphasizes the use of barium chloride for this purpose. uoh.edu.iqgantep.edu.trlibretexts.org The high solubility of barium perchlorate and the potential for interference from the perchlorate ion are factors to consider. Therefore, the direct application of barium perchlorate hydrate as a precipitating agent in routine gravimetric analysis of sulfate is not a widely documented or standard procedure.
Determination of Sulfate Concentrations in Diverse Media
Barium perchlorate titration is a well-established method for the determination of low concentrations of sulfate in various samples, including water, wastewater, and industrial emissions. epa.govwikipedia.orguw.edu.pl This volumetric method is often preferred over other techniques due to its speed and efficiency, although it requires careful sample preparation, including the preliminary separation of interfering cations using an ion exchanger. uw.edu.pl
The titration is based on the reaction: Ba²⁺ (from titrant) + SO₄²⁻ (from sample) → BaSO₄ (s)
The successful application of this method allows for the quantification of sulfate concentrations down to 10 parts per million (ppm) with an accuracy of ±1 ppm. wikipedia.org
The endpoint of the barium perchlorate titration for sulfate is typically visualized using a specific color indicator. uw.edu.pl One of the most commonly used indicators for this purpose is Thorin (also known as Thoron or APANS). iteh.aiwikipedia.orguw.edu.pl Thorin is an organic dye that forms a colored complex with barium ions. epa.gov
During the titration, as long as sulfate ions are present in the sample, the added barium ions are consumed to form the barium sulfate precipitate. epa.gov Once all the sulfate has been precipitated, the first excess of barium ions reacts with the Thorin indicator, resulting in a distinct color change from yellow or orange to pink or red, signaling the endpoint of the titration. epa.govuw.edu.pl Other indicators, such as Sulphonazo III and a mixed indicator of Thorin and methylene (B1212753) blue, have also been investigated to achieve a more distinct color change at the endpoint. uw.edu.pl
| Indicator System | Typical Color Change | Notes |
| Thorin | Yellow/Orange to Pink/Red | Widely used, but the color change can be subtle and requires practice to discern accurately. uw.edu.pl |
| Thorin + Methylene Blue | Varies | A mixed indicator system intended to provide a sharper endpoint. uw.edu.pl |
| Sulphonazo III | Varies | Reported to provide a more distinct color change compared to Thorin alone. uw.edu.pl |
The accuracy of the titrimetric determination of sulfate with barium perchlorate is significantly enhanced by the presence of a high concentration of a nonaqueous solvent. wikipedia.org Organic solvents such as isopropanol (B130326) (2-propanol), ethyl alcohol, or methanol (B129727) are commonly added to the titration medium. iteh.aiwikipedia.orguw.edu.pl
The addition of these solvents reduces the solubility of the barium sulfate precipitate, ensuring a more complete reaction and a sharper, more defined endpoint. wikipedia.org For instance, a common procedure involves adding a significant volume of 2-propanol to the sample, resulting in a solution that is 80% alcohol by volume. iteh.ai This high concentration of the nonaqueous solvent is crucial for the successful titration of low concentrations of sulfate. wikipedia.org The choice of solvent and its concentration are critical parameters that must be carefully controlled to ensure the accuracy and precision of the analytical results. uw.edu.pl
Materials Science and Advanced Materials Development
This compound serves as a significant compound in the field of materials science, primarily owing to its properties as a potent oxidizing agent and as a source of barium ions. Its applications range from being a precursor in the synthesis of specialized ceramics to its integration into energetic materials.
Precursor in the Synthesis of Specialty Barium Compounds for Ceramics and Glass Industries
In the manufacturing of advanced ceramics and specialty glasses, the purity and morphology of the initial powder raw materials are critical factors that determine the final properties of the product. finechem-mirea.ru this compound can serve as a precursor for the synthesis of specialty barium compounds, such as barium titanate (BaTiO₃), a well-known ferroelectric material with a high dielectric constant and low dielectric loss, making it essential for electronic components like capacitors and piezoelectric transducers. finechem-mirea.rujetir.org
The synthesis of these specialty compounds often involves wet-chemical methods like sol-gel, hydrothermal, or co-precipitation routes. rroij.com In these processes, a soluble barium salt is required to ensure a homogeneous mixture at the atomic level, which leads to the formation of a pure, single-phase final product at lower temperatures compared to traditional solid-state reactions. rroij.comcore.ac.uk Barium perchlorate, being soluble in water, can be used in these solution-based synthesis methods. wikipedia.orgsciencemadness.org For instance, in a typical sol-gel process for synthesizing barium titanate, a barium precursor is dissolved in a solvent and mixed with a titanium precursor, such as titanium isopropoxide. jetir.orgrroij.com The subsequent hydrolysis and condensation reactions lead to a gel, which is then calcined to form the desired barium titanate powder. jetir.org The use of a highly soluble precursor like this compound can facilitate precise stoichiometric control and the formation of nano-sized, uniform particles, which are crucial for producing high-density ceramics with superior dielectric properties. jetir.orgresearchgate.net
| Synthesis Method | Precursor Role of Barium Salt | Resulting Barium Compound | Key Advantages |
| Sol-Gel | Provides Ba²⁺ ions in solution for homogeneous mixing with a titanium precursor. jetir.orgrroij.com | Barium Titanate (BaTiO₃) | High purity, fine and uniform particles, precise stoichiometric control. jetir.org |
| Hydrothermal | Acts as a source of barium ions in an aqueous solution under elevated temperature and pressure. researchgate.netacs.org | Barium Titanate (BaTiO₃) | Formation of crystalline powders directly from solution, control over particle size and morphology. researchgate.netacs.org |
| Co-precipitation | Dissolves to provide Ba²⁺ ions that are precipitated along with other cations to form a precursor powder. researchgate.net | Mixed Barium Compounds | Homogeneous distribution of components in the precursor, leading to uniform final products. researchgate.net |
Development of Advanced Materials Utilizing this compound
The utility of this compound extends to the development of various advanced materials where its oxidizing properties are paramount. chemimpex.comsigmaaldrich.com As a strong oxidizing agent, it can be incorporated into material formulations to facilitate combustion or decomposition processes, which is a key aspect in the creation of certain energetic materials and pyrotechnics. sciencemadness.orgchemimpex.com
Research in advanced materials also explores the complexation of barium perchlorate with other molecules. For example, it is known to form complexes with crown ethers and Schiff base macrocycles. sigmaaldrich.comresearchgate.net These complexes are of interest in supramolecular chemistry and may have applications in areas such as ion sensing or the development of novel catalytic systems. The ability of the barium ion to coordinate with various ligands, facilitated by the perchlorate counter-ion, allows for the design of new molecular architectures and materials with specific functional properties. researchgate.net
Integration into Explosive Emulsions and Energetic Materials (Historical and Contemporary Research)
Historically and currently, this compound is a significant component in the formulation of explosives and energetic materials due to its powerful oxidizing nature. wikipedia.orglabscoop.comnih.gov It accelerates the burning of combustible materials, a crucial property for explosives. labscoop.comnih.gov Perchlorate-based explosives have been used in industrial applications, such as mining, since the 1920s. wikipedia.orggoogle.com
Barium perchlorate can be incorporated into explosive compositions, including explosive emulsions. wikipedia.orgnih.gov Emulsion explosives are a type of industrial explosive where an oxidizer salt solution is dispersed in a fuel phase. nih.gov The use of perchlorates like barium perchlorate can enhance the detonation properties of the explosive. google.com Research has shown that supplementing emulsion explosives with oxidizing agents can improve explosion strength and detonation velocity. nih.gov While some studies focus on reducing harmful post-detonation gases like carbon monoxide, the primary role of barium perchlorate remains to provide oxygen for the rapid combustion of the fuel component. nih.gov Its inclusion in explosive formulations is a well-established practice, and it is recognized as a key ingredient for making certain types of explosives. labscoop.comnih.gov
| Property | Relevance to Energetic Materials |
| Strong Oxidizing Agent | Provides oxygen for the rapid combustion of fuel components in an explosive mixture. sciencemadness.orglabscoop.com |
| Accelerates Burning | Increases the reaction rate of combustible materials, leading to detonation. nih.gov |
| Thermal Decomposition | Decomposes at high temperatures (505 °C for the anhydrous form) to release oxygen, sustaining the explosive reaction. wikipedia.orglabscoop.comchemkits.eu |
| Historical Use | Employed in industrial perchlorate explosives for applications like mining. wikipedia.orggoogle.com |
Electrochemical Systems and Energy Storage Research
Electrolyte Component for Battery Technologies
This compound is utilized in the preparation of electrolytes for batteries. chemimpex.com Perchlorate salts, in general, are used as electrolytic materials in the fabrication of lithium-ion batteries and other electrochemical systems. sigmaaldrich.comgfschemicals.com An electrolyte is a critical component of a battery, facilitating the movement of ions between the cathode and anode during charge and discharge cycles. sigmaaldrich.com
The choice of electrolyte salt can significantly impact a battery's performance, including its ionic conductivity, electrochemical stability window, and safety characteristics. While lithium perchlorate is a more commonly cited example for lithium-ion batteries, other perchlorate salts, including barium perchlorate, are explored for various electrochemical applications. chemimpex.comsigmaaldrich.com The dissolution of this compound in a suitable solvent yields Ba²⁺ and ClO₄⁻ ions, which can carry charge through the electrolyte. Research into novel electrolyte formulations continues to explore different salt and solvent combinations to meet the demands of next-generation energy storage technologies. researchgate.net
Enhancing Energy Efficiency and Performance in Electrochemical Cells
The use of this compound in electrolytes is linked to improving energy efficiency and performance in energy storage applications. chemimpex.com The performance of an electrochemical cell is heavily dependent on the properties of its electrolyte. An electrolyte with high ionic conductivity allows for efficient ion transport, reducing internal resistance and minimizing energy losses within the cell. nih.gov
Investigations into Alkaline Earth Metal Ions as Charge Carriers in Next-Generation Batteries
The exploration of beyond-lithium-ion battery technologies has led to a growing interest in multivalent ions, such as the alkaline earth metals, as charge carriers. Among these, barium ions (Ba²⁺) are being investigated for their potential role in novel energy storage systems. This compound, as a source of barium ions, is a relevant compound in this area of research. The large interstitial sites in certain crystal structures, such as Prussian Blue analogues, may be capable of hosting large alkali or alkaline-earth ions. The open framework of transition metal hexacyanometallates, for instance, allows for the reversible intercalation of such ions, which is a critical process in battery function.
Research into alkaline earth metal terephthalates, including barium terephthalate (B1205515) (BaC₈H₄O₄), as anodes for lithium-ion batteries has provided insights into the electrochemical behavior of barium in an electrode context. These studies explore the structural and electrochemical differences resulting from the ionic radii of alkaline earth metals. While not directly using barium as the primary charge carrier, this research contributes to a foundational understanding of barium's electrochemical properties.
The primary challenge in developing barium-ion batteries lies in the high charge density of the Ba²⁺ ion, which can lead to strong interactions with the host material and slow diffusion kinetics. However, the potential for higher energy densities, due to the divalent nature of barium, continues to drive research in this area. The use of non-aqueous electrolytes is often necessary for these systems to achieve a high voltage.
| Property | Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Strontium (Sr²⁺) | Barium (Ba²⁺) |
|---|---|---|---|---|
| Ionic Radius (pm) | 72 | 100 | 118 | 135 |
| Standard Electrode Potential (V vs. SHE) | -2.37 | -2.87 | -2.89 | -2.91 |
| Charge Density (C/mm³) | 2.13 | 1.15 | 0.83 | 0.65 |
| Theoretical Volumetric Capacity (mAh/cm³) | 3833 | 2072 | 1873 | 1694 |
Role in Modulating Electrochemical Stability of Molten Salt Hydrate Electrolytes
Molten salt hydrate electrolytes, which are highly concentrated solutions of salts in water, have garnered attention for their potential to widen the electrochemical stability window of aqueous electrolytes. nih.gov These electrolytes can exhibit enhanced stability due to the reduced activity of water at high salt concentrations. The addition of divalent cations, such as those from this compound, can further modulate these properties. nih.gov
The presence of divalent cations in a molten salt hydrate electrolyte can lead to an enhancement in both oxidative and reductive stability. nih.gov This is attributed to the formation of a passivation layer, or solid electrolyte interphase (SEI), on the electrode surface. This layer, which can be composed of inorganic salts of the divalent cation, mitigates the decomposition of water. nih.gov For instance, studies on molten Li salt hydrate electrolytes have shown that the addition of divalent cations can increase the reductive stability by more than 1 V on an aluminum electrode. nih.gov
Impact on Electrochemical Behaviors of Other Metal Ions in Electrolyte Solutions
The presence of barium perchlorate in an electrolyte solution can influence the electrochemical behavior of other metal ions present. The high charge density of the Ba²⁺ ion can lead to strong ion-pairing interactions with the perchlorate anion (ClO₄⁻). This can affect the solvation and association of other electrolyte components.
Furthermore, the addition of multivalent metal ions has been shown to enhance the reduction of perchlorate at catalytic surfaces. The presence of ions like Ti⁴⁺ can facilitate the accumulation of perchlorate at the electrode surface, thereby promoting its reduction. While this is a separate phenomenon from the primary function of an electrolyte, it highlights the complex interactions that can occur in the presence of various metal ions. Studies on the spontaneous corrosion of metals like iron, nickel, and copper in the presence of perchloric acid have shown that the reduction of perchlorate to chloride can occur, and this process can be influenced by the specific metal present. researchgate.net
Environmental Research and Perchlorate Remediation Studies
Environmental Fate and Transport of Perchlorate Ions in Soil and Water Systems
Perchlorate, the anion in barium perchlorate, is a significant environmental contaminant due to its high solubility and mobility in water. epa.gov Once released into the environment, perchlorate salts like barium perchlorate readily dissolve, and the perchlorate anion does not easily adsorb to soil particles. nih.gov This high mobility allows it to travel long distances in groundwater, potentially contaminating large areas. epa.gov
The environmental fate of perchlorate is primarily governed by the behavior of the perchlorate anion, as the corresponding cations, such as barium, are often considered spectators in its aqueous transport. cdc.gov Perchlorate is very persistent in the environment because, although it is a strong oxidizing agent, its reduction is kinetically slow under typical environmental conditions. nih.gov The primary pathways for human exposure to perchlorate are through the ingestion of contaminated food and drinking water. epa.gov
High concentrations of perchlorate have been detected at sites associated with the manufacturing, testing, and disposal of rocket fuel, munitions, and fireworks, where barium perchlorate may be a component. epa.gov The perchlorate anion does not readily volatilize from water or soil, and any atmospheric release is expected to be deposited through wet or dry deposition. epa.gov
Methodologies for Understanding Perchlorate Impact and Mitigation Strategies
A variety of remediation technologies have been developed to address perchlorate contamination in soil and water. These can be broadly categorized into physical removal and biological degradation methods. clu-in.org
Physical Removal Technologies:
Ion Exchange: This is a widely used ex-situ technology for removing perchlorate from water. nih.gov Strong base anion-exchange resins can effectively remove perchlorate, even in the presence of other competing anions. nih.gov
Membrane Filtration: Reverse osmosis and nanofiltration can physically separate perchlorate from water. ca.gov
Adsorption: Granular activated carbon (GAC) can be used to adsorb perchlorate from water. enviro.wiki
Biological Remediation:
Bioremediation: This involves the use of microorganisms to degrade perchlorate under anaerobic conditions. enviro.wiki This can be done in-situ (in the ground) or ex-situ (in bioreactors). enviro.wiki The addition of an electron donor, such as acetate, can enhance the biodegradation process. enviro.wiki
Phytoremediation: Certain plants can take up perchlorate from the soil and water, offering a potential in-situ remediation strategy. clu-in.org
| Technology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Ion Exchange | Uses resins to selectively remove perchlorate ions from water. nih.gov | Effective for a wide range of concentrations. ca.gov | Generates a concentrated brine waste that requires disposal. ca.gov |
| Bioremediation | Utilizes microorganisms to break down perchlorate into harmless substances. enviro.wiki | Can be cost-effective and can lead to complete destruction of the contaminant. enviro.wiki | Can be slow and is sensitive to environmental conditions. clu-in.org |
| Reverse Osmosis | A pressure-driven membrane process that separates perchlorate from water. ca.gov | High removal efficiency. ca.gov | High energy consumption and produces a concentrated waste stream. ca.gov |
| Granular Activated Carbon (GAC) | Adsorbs perchlorate onto the surface of activated carbon. enviro.wiki | Relatively simple and well-established technology. enviro.wiki | Can have a low capacity for perchlorate, especially in the presence of other anions. enviro.wiki |
Safety Protocols and Risk Mitigation in Academic Research Environments
Hazard Identification and Classification in Laboratory Settings
A thorough assessment of the hazards associated with Barium perchlorate (B79767) hydrate (B1144303) is the foundation of safe laboratory practice. This involves recognizing its chemical reactivity, toxicity, and physical properties.
Barium perchlorate is a strong oxidizing agent, a property that defines its primary hazard profile. chemimpex.comnoaa.govsciencemadness.org It readily accelerates the burning of combustible materials. noaa.govnih.gov While not combustible itself, it can ignite materials such as wood, paper, and oil upon contact. nj.gov The risk of fire and explosion is significant, particularly when large quantities are involved or if the combustible material is finely divided. noaa.govnih.gov Prolonged exposure to heat or fire can also lead to an explosion. noaa.govnih.gov Violent reactions occur when Barium perchlorate is in contact with organic materials. noaa.govnj.gov
Table 1: Fire and Explosion Hazards of Barium Perchlorate
| Hazard | Description | Citations |
|---|---|---|
| Oxidizing Agent | Strong oxidizer that can initiate or accelerate combustion of other materials. | chemimpex.comnoaa.govsciencemadness.org |
| Fire Risk | May cause fire on contact with combustible materials like wood, paper, and oil. | nj.govt3db.ca |
| Explosion Risk | May explode if large quantities are involved in a fire or if mixed with finely divided combustible material. Prolonged exposure to heat may also cause an explosion. | noaa.govnih.gov |
| Combustible Materials | Contact with combustible or organic materials may cause fire or violent reactions. | noaa.govnj.govt3db.ca |
Barium perchlorate hydrate is toxic and poses health risks through various exposure routes. nih.gov Inhalation and ingestion are the primary routes of entry into the body. t3db.ca
Breathing in Barium Perchlorate can irritate the nose and throat. nj.gov High exposure can lead to more severe symptoms, including nausea, vomiting, tremors, and muscle twitching. nj.gov It may also affect the kidneys. nj.gov Contact with the skin and eyes can cause irritation. nj.gov Ingestion of barium compounds can lead to excessive salivation, vomiting, colic, diarrhea, convulsive tremors, a slow and hard pulse, and elevated blood pressure. noaa.gov In severe cases, muscular paralysis may occur. noaa.gov
Table 2: Toxicity and Exposure Routes of this compound
| Exposure Route | Potential Health Effects | Citations |
|---|---|---|
| Inhalation | Irritation of the nose and throat. High exposure can cause nausea, vomiting, tremors, muscle twitching, and may affect the kidneys. | nj.gov |
| Ingestion | Toxic. Causes excessive salivation, vomiting, colic, diarrhea, convulsive tremors, slow hard pulse, elevated blood pressure, and potentially muscular paralysis. | noaa.govnih.gov |
| Skin Contact | Causes irritation. | nj.gov |
| Eye Contact | Causes irritation. | nj.gov |
Barium perchlorate is described as hygroscopic, meaning it has the tendency to absorb moisture from the air. chemsrc.com This property necessitates specific handling and storage procedures to maintain its integrity and prevent unintended reactions. It should be stored in tightly closed containers in a cool, dry, and well-ventilated area. nj.gov
This compound is incompatible with a range of substances, and mixing it with these can lead to violent reactions. It must be stored to avoid contact with reducing agents, alcohols, and other strong oxidizing agents. nj.govfishersci.com Reflux heating of barium perchlorate with alcohols can produce perchlorate esters, which are highly explosive. noaa.gov It is also incompatible with finely powdered metals such as magnesium and aluminum, sulfur, strong acids, and ammonia. nj.gov
Table 3: Incompatibilities of this compound
| Incompatible Material | Potential Hazard | Citations |
|---|---|---|
| Reducing Agents | Violent reactions. | nj.govchemsrc.com |
| Alcohols | Violent reactions; reflux heating can form highly explosive perchlorate esters. | noaa.govnj.govfishersci.com |
| Strong Oxidizing Agents | Incompatible. | fishersci.com |
| Combustible and Organic Materials | Violent reactions, risk of fire and explosion. | nj.govt3db.ca |
| Finely Powdered Metals | Violent reactions. | nj.gov |
| Sulfur and Strong Acids | Violent reactions. | nj.gov |
Engineering Controls and Ventilation Requirements
To minimize exposure and ensure a safe working environment, specific engineering controls are crucial when handling this compound.
The primary engineering control for handling hazardous chemicals like this compound is the use of local exhaust ventilation, most commonly a chemical fume hood. uark.edu A properly functioning fume hood captures hazardous vapors and dust at the source, preventing them from being released into the laboratory environment. princeton.edu It is recommended that work with substances of unknown toxicity or high hazard potential be conducted within a fume hood. uark.edu For heated perchloric acid, a specialized perchloric acid hood equipped with a wash-down system is required to prevent the accumulation of explosive perchlorate crystals in the ductwork. princeton.edustanford.edumit.edu General laboratory ventilation should ensure that laboratories are maintained at a negative pressure relative to surrounding non-laboratory areas to prevent the escape of contaminants. uc.edu
Emergency Showers and Eyewash Stations
In academic research environments where this compound is handled, immediate access to emergency showers and eyewash stations is a critical component of the safety infrastructure. jointcommission.orgccohs.ca Regulatory guidelines, such as those from the Occupational Safety and Health Administration (OSHA), mandate the provision of suitable facilities for quick drenching or flushing of the eyes and body wherever individuals may be exposed to injurious corrosive materials. jointcommission.orglabmanager.com While specific regulations for this compound are not detailed, the general standards for hazardous chemicals apply and are guided by the American National Standards Institute (ANSI), specifically ANSI Z358.1. ccohs.calabmanager.com
Emergency stations must be located in accessible areas that can be reached within 10 seconds, which corresponds to approximately 55 feet. jointcommission.orglabmanager.com The path to this equipment must be unobstructed and on the same level as the potential hazard. jointcommission.orglabmanager.comnsta.org To ensure immediate identification, the location of emergency showers and eyewash stations should be marked with a highly visible sign and the area should be well-lit. ccohs.calabmanager.comnsta.org
The ANSI standard specifies performance requirements for this equipment. Emergency showers must be capable of delivering a flow of 20 gallons per minute (75.7 liters/minute) for a minimum of 15 minutes. labmanager.comnsta.org The spray pattern should have a diameter of at least 20 inches at 60 inches above the standing surface to ensure complete drenching. ccohs.calabmanager.com Eyewash stations are required to deliver a stream of flushing fluid to both eyes simultaneously at a rate of at least 0.4 gallons per minute (1.5 liters/minute) for a continuous 15 minutes. ccohs.calabmanager.comtotalmedicalcompliance.com
A crucial parameter for the flushing fluid is its temperature, which should be tepid—generally considered to be between 60 and 100 degrees Fahrenheit (16 to 38 degrees Celsius). jointcommission.orgnsta.orgtotalmedicalcompliance.com This temperature range is intended to encourage a full 15-minute flush, as flushing with cold water can be uncomfortable and may not be tolerated for the required duration. ccohs.ca Regular maintenance, including weekly activation, is recommended to verify proper operation and to flush out any sediment or stagnant water in the lines. ccohs.cansta.org
| Equipment | Location Requirement | Flow Rate | Duration | Temperature |
| Emergency Shower | Within 10 seconds of hazard | 20 gallons/minute | 15 minutes | Tepid (60-100°F) |
| Eyewash Station | Within 10 seconds of hazard | 0.4 gallons/minute | 15 minutes | Tepid (60-100°F) |
Personal Protective Equipment (PPE) Selection and Usage
The selection and use of appropriate Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with handling this compound in a research setting. A thorough hazard assessment should guide the selection of specific PPE to protect against the chemical's properties.
Eye Protection (Safety Glasses, Goggles)
Given the potential for this compound to cause eye irritation, appropriate eye protection is mandatory. t3db.ca For general laboratory work involving this compound where there is a risk of minor dust or particles, safety glasses with side shields are the minimum requirement. chemicalbook.comcornell.edumsu.edu These must comply with ANSI Z87.1 standards. cornell.edumedsolut.com
In situations with a higher risk of chemical splashes, such as when preparing solutions or transferring the substance, chemical splash goggles are necessary. t3db.cacornell.eduwvu.eduyoutube.com Goggles provide a seal around the eyes, offering more comprehensive protection than safety glasses. cornell.eduwvu.eduyoutube.com For activities with a significant risk of splash or exposure to dust, it is recommended to use a face shield in conjunction with safety goggles for full facial protection. cornell.eduwvu.eduyoutube.com It is important to note that a face shield alone does not provide adequate eye protection and must always be worn with primary eyewear like safety glasses or goggles. cornell.eduwvu.edu
Hand Protection (Chemical-Resistant Gloves)
Commonly used glove materials in laboratory settings include nitrile, neoprene, and natural rubber. fishersci.comfsu.edu Nitrile gloves offer good chemical and abrasion resistance. fishersci.com Neoprene provides excellent tensile strength and is compatible with some acids. fishersci.comfsu.edu Natural rubber (latex) gloves can be suitable for protection against water-based solutions, but can cause allergic reactions in some individuals. uccs.edufsu.edu It is crucial to inspect gloves for any signs of degradation before use and to follow proper removal techniques to avoid contaminating the skin. chemicalbook.comuccs.edu
| Glove Material | General Chemical Resistance | Considerations |
| Nitrile | Good resistance to oils, greases, and some acids and caustics. fishersci.com | Good general-duty glove. |
| Neoprene | Compatible with some acids and caustics; good tensile strength. fishersci.comfsu.edu | Superior to natural rubber in terms of chemical and wear resistance. fsu.edu |
| Natural Rubber (Latex) | Resists bases, alcohols, and diluted water solutions. uccs.edufsu.edu | Can cause allergic reactions. uccs.edufsu.edu |
| Butyl | High permeation resistance to many chemicals, including peroxides and highly corrosive acids. fsu.edu | Remains flexible at low temperatures. fsu.edu |
Body Protection (Lab Coats, Long-Sleeved Clothing)
Protective clothing is essential to shield the skin and personal garments from accidental spills and contamination with this compound. t3db.ca A laboratory coat, preferably with snap closures for quick removal in an emergency, should be worn at all times in the laboratory. mit.eduutoronto.calsuhsc.edu Lab coats should be fully fastened with the sleeves rolled down to provide maximum coverage. mit.edulsuhsc.edu
The material of the lab coat should be chosen based on the hazards present. A common choice for general chemical use is a blend of polyester (B1180765) and cotton. mit.eduutoronto.ca It is important to remove lab coats before leaving the laboratory to prevent the spread of contaminants to public areas. mit.edulsuhsc.edu For tasks involving larger quantities of this compound or a higher risk of splashing, a chemical-resistant apron may be worn over the lab coat for additional protection. mit.edulsuhsc.edu
Safe Handling and Storage Practices for Research Laboratories
The safe handling and storage of this compound in academic research laboratories are governed by its chemical properties as a strong oxidizer and a toxic barium compound. cdhfinechemical.com Adherence to established safety protocols is crucial to prevent accidents and ensure the well-being of laboratory personnel.
When handling this compound, it is imperative to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. chemicalbook.comcdhfinechemical.com This should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. chemicalbook.comcdhfinechemical.com All sources of ignition, such as open flames and hot surfaces, must be kept away from the handling area, as barium perchlorate is a strong oxidizer and can cause or intensify a fire. cdhfinechemical.comlobachemie.comfishersci.com It is also critical to prevent mixing with combustible materials. t3db.cacdhfinechemical.com
Proper storage of this compound requires a cool, dry, and well-ventilated location. t3db.cachemicalbook.comcdhfinechemical.com The container must be kept tightly closed to protect it from moisture, as the compound is hygroscopic. chemicalbook.comcdhfinechemical.com It should be stored separately from incompatible materials, which include acids, reducing agents, combustible materials, organic materials, and alcohols. t3db.cachemicalbook.comfishersci.com
In the event of a spill, personal protective equipment should be worn, and the area should be evacuated if necessary. cdhfinechemical.com The spilled solid should be carefully swept up or collected with a wet-brushing method or a HEPA-filtered vacuum cleaner to avoid generating dust. cdhfinechemical.com The collected material should be placed in a suitable, closed container for disposal according to institutional and local regulations. chemicalbook.comcdhfinechemical.com
| Aspect | Handling Recommendation | Storage Recommendation |
| Location | Well-ventilated area, preferably a fume hood. chemicalbook.comcdhfinechemical.com | Cool, dry, well-ventilated area. chemicalbook.comcdhfinechemical.com |
| Ignition Sources | Keep away from heat, sparks, and open flames. cdhfinechemical.comlobachemie.com | Store away from heat sources. lobachemie.com |
| Incompatibilities | Avoid contact with combustible materials, reducing agents, and organic materials. t3db.cacdhfinechemical.com | Separate from acids, alkalies, reducing agents, and combustibles. t3db.cachemicalbook.com |
| Personal Practices | Avoid dust formation; wash hands after handling. chemicalbook.comcdhfinechemical.com | Keep container tightly closed. t3db.cachemicalbook.comcdhfinechemical.com |
| Spill Response | Sweep up carefully to avoid dust; place in a closed container for disposal. cdhfinechemical.com | N/A |
Waste Management and Environmental Disposal Considerations
This compound and its waste are considered hazardous and must be managed according to specific regulations. t3db.canj.gov
Waste Classification : Discarded barium perchlorate is considered a solid waste and may be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its reactivity (D001). cdc.gov It is the responsibility of the waste generator to properly classify the waste. fishersci.comfishersci.com
Disposal Methods : Barium perchlorate waste should not be disposed of in regular trash or flushed down the sewer. chemsrc.comnj.gov It must be collected in sealed containers and disposed of through a licensed hazardous waste disposal company. nj.govcdhfinechemical.com It may be necessary to contain and dispose of even spill cleanup materials as hazardous waste. nj.gov
Environmental Regulations : In California, the Perchlorate Best Management Practices (BMPs) regulate the handling and disposal of perchlorate-containing materials to prevent contamination of water sources. ca.govca.gov Businesses that discharge non-hazardous liquid perchlorate-containing waste must notify the relevant regulatory agencies. cornell.edu Landfills that accept non-hazardous perchlorate waste must also notify the Regional Water Quality Control Board. ca.govcornell.edu The U.S. Environmental Protection Agency (EPA) has also established guidelines for perchlorate cleanup under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). cdc.gov
Proper Disposal of this compound Waste
The disposal of this compound in academic research environments necessitates a stringent adherence to hazardous waste protocols due to its classification as a strong oxidizer and a toxic substance. cdhfinechemical.comt3db.ca Improper disposal can lead to dangerous reactions and environmental contamination. All waste containing this compound must be managed in accordance with institutional, local, and national regulations. chemicalbook.comfishersci.com
Waste from residues and unused this compound is classified as hazardous. thermofisher.com It should never be disposed of down the drain or mixed with general laboratory trash. thermofisher.comcornell.edu The primary method of disposal is to engage a licensed professional waste disposal service. chemicalbook.comfishersci.com Laboratory personnel are responsible for the proper collection, labeling, and storage of this waste pending pickup.
Waste Collection and Containerization:
Solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials from spill cleanups, should be collected in designated, leak-proof containers. chemicalbook.com These containers must be compatible with the chemical and kept tightly closed in a cool, dry, and well-ventilated area. chemicalbook.com It is crucial to store barium perchlorate waste away from combustible materials, reducing agents, and other incompatible substances to prevent fire or explosion. t3db.ca
For solutions containing barium perchlorate, a similar protocol of collection in sealed, compatible containers is required. chemicalbook.com Aqueous waste streams should be segregated from solvent-based wastes.
A key aspect of disposal for barium-containing compounds involves their conversion to a less hazardous form. One approved treatment for barium chloride residues, which can be adapted for barium perchlorate under controlled laboratory conditions by trained personnel, involves dissolving the compound in water and adding an excess of 3M sulfuric acid. umkc.edu This precipitates the barium as insoluble barium sulfate (B86663), which can then be filtered, dried, mixed with sand, and packaged for landfill disposal after neutralization of the filtrate. umkc.edu However, such treatment procedures should only be carried out by individuals with a thorough understanding of the chemical reactions involved and in accordance with the institution's safety guidelines.
Labeling and Storage:
All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and associated hazards (e.g., "Oxidizer," "Toxic"). northwestern.edu The date of waste generation should also be clearly marked on the label. Proper labeling is essential for safe handling and disposal by waste management professionals. northwestern.edu
The table below summarizes the key steps for the proper disposal of this compound waste in an academic setting.
| Step | Procedure | Rationale |
| 1. Segregation | Collect all this compound waste (solid and liquid) separately from other chemical waste streams. | To prevent dangerous reactions with incompatible materials. |
| 2. Containerization | Use designated, compatible, and leak-proof containers. Keep containers sealed when not in use. | To ensure safe containment and prevent spills or exposure. |
| 3. Labeling | Clearly label containers with "Hazardous Waste," the chemical name, concentration, and hazard symbols. | To communicate the contents and associated dangers to all personnel. |
| 4. Storage | Store waste containers in a cool, dry, well-ventilated area away from combustibles and heat sources. | To minimize the risk of fire or explosion. |
| 5. Professional Disposal | Arrange for pickup and disposal by a licensed hazardous waste management company. | To ensure compliance with regulations and proper handling of the waste. |
Environmental Impact of Perchlorate Compounds on Water Systems
Perchlorate compounds, including barium perchlorate, pose a significant environmental threat, particularly to water systems, due to their chemical properties and toxicological effects. The perchlorate anion (ClO₄⁻) is highly soluble in water, does not readily bind to soil or sediment, and is very persistent in the environment. epa.govclu-in.org These characteristics contribute to its high mobility in both surface and groundwater, leading to the potential for widespread and long-lasting contamination. epa.govcdc.gov
Mobility and Persistence in Aquatic Environments:
Once released into the environment, perchlorate can travel long distances in groundwater, creating extensive contaminant plumes. epa.gov It does not easily volatilize from water or soil surfaces. epa.gov While some microorganisms are capable of degrading perchlorate, the process is often slow under typical environmental conditions, allowing the contaminant to persist for extended periods. cdc.govclu-in.org
Sources of perchlorate contamination in water systems are varied and include both industrial and natural origins. nih.gov Historically, the manufacturing, use, and disposal of products containing ammonium (B1175870) perchlorate, such as rocket propellants and explosives, have been major contributors to environmental releases. clu-in.org Fireworks and certain fertilizers can also be sources of perchlorate contamination. researchgate.netnih.gov
Ecological and Health Effects:
The primary concern regarding perchlorate in water systems is its impact on thyroid function in both humans and wildlife. epa.govvertexeng.com Perchlorate can competitively inhibit the uptake of iodide by the thyroid gland, a critical component in the synthesis of thyroid hormones. cdc.govvertexeng.com These hormones are essential for regulating metabolism and are crucial for normal growth and development, particularly in fetuses and infants. epa.govvertexeng.com
Disruption of the thyroid system can have cascading effects on aquatic ecosystems. For instance, altered thyroid function in fish and amphibians can lead to developmental abnormalities and reproductive issues. Perchlorate is also known to accumulate in the tissues of some aquatic plants. who.int This bioaccumulation can lead to the transfer of perchlorate up the food chain, potentially impacting a wide range of organisms. who.int
The following table outlines the key environmental concerns associated with perchlorate compounds in water systems.
| Environmental Concern | Description | Key Impacts |
| High Mobility | Perchlorate is highly soluble in water and does not readily adsorb to soil, leading to rapid movement into groundwater. epa.gov | Formation of large and persistent contaminant plumes in aquifers. epa.gov |
| Persistence | Perchlorate is chemically stable and resistant to natural degradation processes under many conditions. clu-in.org | Long-term contamination of water resources. |
| Thyroid Disruption | Perchlorate interferes with iodide uptake in the thyroid gland of vertebrates. cdc.govvertexeng.com | Potential for developmental and reproductive problems in fish, amphibians, and other wildlife. cdc.gov |
| Bioaccumulation | Perchlorate can be taken up and concentrated by aquatic plants. who.int | Entry into the food web and potential for biomagnification. who.int |
Due to these environmental and health concerns, numerous jurisdictions have established or are in the process of developing regulatory limits for perchlorate in drinking water to protect public health. vertexeng.com
Historical Context and Future Research Directions
Evolution of Understanding Barium Perchlorate (B79767) Hydrate (B1144303) Structure and Reactivity
The comprehension of barium perchlorate hydrate's structure and reactivity has progressed significantly over time, driven by advancements in analytical techniques and synthetic methodologies. This evolution has provided deeper insights into the compound's fundamental properties and expanded its applicability.
A pivotal moment in understanding the structure of this compound came with the work of Gallucci and Gerkin in 1988. Their single-crystal X-ray diffraction study of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) provided a detailed atomic arrangement. wikipedia.orgnih.gov The study revealed that the barium ion is coordinated by six water oxygen atoms and six perchlorate oxygen atoms in a distorted icosahedral geometry. wikipedia.orgnih.gov This coordination involves Ba-O distances of 2.919 Å to the water oxygens and 3.026 Å to the perchlorate oxygens. wikipedia.orgnih.gov
The research by Gallucci and Gerkin also elucidated the hydrogen bonding network within the crystal lattice. wikipedia.orgnih.gov Each water molecule is hydrogen-bonded to six perchlorate ions, and each perchlorate ion is, in turn, hydrogen-bonded to nine water molecules. wikipedia.orgnih.gov This extensive hydrogen bonding contributes to the stability of the hydrated crystal structure. wikipedia.orgnih.gov Furthermore, their work confirmed the centrosymmetric space group of the crystal as P6₃/m and noted that the perchlorate ion deviates slightly from a regular tetrahedral geometry, with an average Cl-O bond length of 1.433 Å. wikipedia.orgnih.gov
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| Barium Perchlorate Trihydrate | Ba(ClO₄)₂·3H₂O | Hexagonal | P6₃/m | Distorted icosahedral coordination of Ba²⁺ with water and perchlorate oxygens. wikipedia.orgnih.gov |
| Anhydrous Barium Perchlorate | Ba(ClO₄)₂ | Orthorhombic | Fddd | Three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. researchgate.net |
The synthetic methods for preparing barium perchlorate have evolved from small-scale laboratory preparations to more efficient industrial processes. Early methods often involved the reaction of barium salts with perchloric acid. For instance, reacting perchloric acid with barium oxide, barium hydroxide, or barium carbonate yields barium perchlorate. sciencemadness.org Another laboratory-scale synthesis involves the reaction of barium chloride with silver perchlorate, which produces a precipitate of silver chloride, leaving barium perchlorate in solution. sciencemadness.org
For larger-scale production, methods that are more economical have been developed. One such method involves the evaporation of a solution containing sodium perchlorate and barium chloride. wikipedia.org Another approach is the digestion of a saturated solution of ammonium (B1175870) perchlorate with a slight excess of hydrated barium hydroxide. wikipedia.org More recently, electrochemical methods have been explored for the preparation of barium perchlorate from barium chlorate (B79027), offering a different route to the compound. exrockets.com
The dehydration of barium perchlorate hydrates to obtain the anhydrous form has also been a subject of study. The trihydrate can be dehydrated by heating, but this must be done under vacuum to prevent hydrolysis of the perchlorate ion. wikipedia.org Heating to 140 °C in a vacuum is a common method to produce anhydrous barium perchlorate. wikipedia.org
Emerging Research Frontiers
Current research on this compound is expanding into new and exciting areas, driven by its unique chemical properties. These emerging frontiers include its potential use in energy storage, catalysis, and advanced analytical techniques.
Barium perchlorate is finding use in the field of electrochemistry, particularly in the preparation of electrolytes for batteries. chemimpex.com The perchlorate ion (ClO₄⁻) is considered a promising charge carrier in intercalation chemistry for batteries due to its high solubility and low hydration enthalpy. nih.gov As a readily available source of perchlorate ions, barium perchlorate is a compound of interest in the development of novel battery systems. Research into aqueous Zn-graphite batteries has highlighted the potential of perchlorate ion intercalation in the graphite (B72142) cathode to achieve high energy density. nih.gov
Furthermore, studies on the electrochemical synthesis of barium perchlorate itself contribute to a better understanding of its electrochemical behavior. exrockets.com Research into the electrolytic preparation from barium chlorate helps in optimizing conditions such as electrolyte concentration, pH, temperature, and current density for efficient production. exrockets.com
Recent studies have begun to explore the catalytic potential of barium perchlorate. It has been identified as a catalyst for olefin dioxygenation. sigmaaldrich.com Additionally, it is used in barium cation-templated synthesis, where the barium ion acts as a template to guide the formation of specific molecular architectures, such as in the synthesis of certain macrocyclic compounds. sigmaaldrich.com The compound has also been used in the preparation of Schiff base macrocyclic barium complexes which have been studied for their antibacterial activity. sigmaaldrich.com These emerging catalytic applications suggest a promising future for barium perchlorate in synthetic chemistry.
| Application | Role of Barium Perchlorate | Significance |
|---|---|---|
| Olefin Dioxygenation | Catalyst | Potential for new oxidation methodologies in organic synthesis. sigmaaldrich.com |
| Barium Cation-Templated Synthesis | Template | Facilitates the synthesis of complex molecular structures like chemimpex.comcatenanes. sigmaaldrich.com |
| Synthesis of Macrocyclic Complexes | Reactant/Template | Leads to the formation of compounds with potential biological activity. sigmaaldrich.com |
Barium perchlorate continues to be a valuable reagent in analytical chemistry, with ongoing refinements to its applications. It is notably used for the determination of small concentrations of sulfate (B86663) through titration. wikipedia.org This method, often carried out in a nonaqueous solvent like ethanol (B145695) or isopropanol (B130326) with Thorin as an indicator, allows for the accurate measurement of sulfate levels down to the parts-per-million range. wikipedia.org
The use of barium perchlorate in gravimetric analysis is another established yet continually relevant analytical application. honeywell.com Furthermore, its role in the complexation with certain organic molecules, such as quinolone antibacterial agents, opens up possibilities for new analytical methods for the determination of these compounds. wikipedia.org The ongoing development of analytical methods that rely on the specific reactivity and properties of barium perchlorate underscores its continued importance in the analytical sciences.
Computational Chemistry and Theoretical Modeling of this compound Interactions
While experimental techniques provide invaluable data on the bulk properties and static structure of compounds like this compound, computational chemistry and theoretical modeling offer a molecular-level insight into the dynamic interactions governing its behavior. These theoretical approaches allow for the elucidation of complex quantum mechanical effects and the simulation of molecular motions that are often difficult to capture experimentally.
Quantum Mechanical Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding within the this compound system. By solving approximations of the Schrödinger equation, DFT can accurately predict geometric parameters, vibrational frequencies, and the nature of intermolecular forces.
For barium perchlorate trihydrate, Ba(ClO₄)₂·3H₂O, DFT calculations would typically begin with the experimentally determined crystal structure as a starting point. Geometric optimization calculations can then refine this structure, yielding theoretical bond lengths and angles that can be compared with experimental data to validate the computational model. Such calculations can provide a deeper understanding of the coordination environment of the Ba²⁺ ion, detailing the interactions with both the water molecules and the perchlorate anions.
Furthermore, QM calculations can quantify the strength of the hydrogen bonds between the water molecules and the perchlorate oxygen atoms. By analyzing the electron density distribution, metrics such as bond orders and atomic charges can be calculated, revealing the extent of charge transfer and polarization that occurs upon hydration. These theoretical insights are crucial for explaining the observed stability and spectroscopic properties of the hydrated salt. Recent studies on the hydration of the Ba²⁺ cation using DFT and other quantum mechanical methods have shown that the ion is typically coordinated by 8 or 9 water molecules in its first hydration shell, highlighting the flexibility of its coordination environment. acs.orgresearchgate.netmdpi.com
Molecular Dynamics Simulations
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that describes how the positions and velocities of the particles evolve. This allows for the study of time-dependent properties, such as solvent exchange dynamics and the stability of the hydration shell.
MD simulations of this compound would involve the development of a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. These parameters are often derived from quantum mechanical calculations or experimental data. Once a reliable force field is established, large-scale simulations can be performed to investigate phenomena such as:
Hydration Shell Dynamics: The exchange of water molecules between the first and second hydration shells of the Ba²⁺ ion can be monitored over time. The mean residence time of water molecules in the first hydration shell provides a measure of the lability of the coordinated water. researchgate.net
Anion-Cation-Solvent Interactions: MD simulations can reveal the detailed interplay between the Ba²⁺ cations, ClO₄⁻ anions, and water molecules. The formation of contact ion pairs versus solvent-separated ion pairs can be quantified, which is critical for understanding the dissolution process and the behavior of the salt in solution.
Structural Fluctuations: The simulations can capture the dynamic fluctuations in bond lengths and angles around their equilibrium values, providing a more realistic picture of the molecular structure than static experimental methods.
The combination of QM and MD approaches provides a comprehensive theoretical framework for understanding the interactions within this compound. researchgate.net QM calculations offer high accuracy for smaller, representative clusters of the compound, yielding precise information about bonding and electronic properties. This information can then be used to parameterize and validate classical force fields for large-scale MD simulations, which in turn provide insights into the dynamic processes occurring over longer timescales.
Interactive Data Table: Comparison of Experimental and Theoretical Structural Parameters for Barium Perchlorate Trihydrate
The following table presents a comparison of selected experimental structural parameters for barium perchlorate trihydrate with hypothetical, yet realistic, values that would be expected from DFT calculations.
| Parameter | Experimental Value (Å) | Theoretical (DFT) Value (Å) |
| Ba-O (Water) Distance | 2.919 | 2.935 |
| Ba-O (Perchlorate) Distance | 3.026 | 3.041 |
| Average Cl-O Bond Length | 1.433 | 1.445 |
Conclusion
Summary of Key Academic Contributions and Research Significance
The academic contributions and research significance of barium perchlorate (B79767) hydrate (B1144303), Ba(ClO₄)₂·xH₂O, are rooted in its distinct chemical properties as a powerful oxidizing agent and a source of barium and perchlorate ions. chemimpex.compubcompare.ai A primary area of research has been its application in pyrotechnics, where it serves as a crucial oxidizer to enhance the color and brightness of fireworks and flares. chemimpex.com In the realm of chemical synthesis, it is a key reagent, particularly for producing other perchlorate salts used in analytical chemistry. chemimpex.com
Significant research has also been dedicated to its role in analytical chemistry, where it is employed in titration processes and as a quantitative analysis standard. chemimpex.comwikipedia.org Its high solubility and stability make it a preferred dehydrating agent in various chemical reactions. wikipedia.org Furthermore, structural chemistry has benefited from detailed crystallographic studies of its hydrated forms, such as barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O), which have provided insights into its coordination chemistry and hydrogen bonding networks. nih.gov The crystal structure of the anhydrous form has also been determined, contributing to a fundamental understanding of its solid-state properties. iucr.orgiucr.org In electrochemistry, the compound is utilized in preparing electrolytes, with research focused on improving energy efficiency in storage applications. chemimpex.com
Outstanding Questions and Challenges in Barium Perchlorate Hydrate Research
Despite its utility, several challenges and unanswered questions persist in the research of this compound. A primary challenge is its hygroscopic nature; the compound readily absorbs atmospheric water, forming various hydrates. iucr.orgiucr.org This property can lead to unwanted side reactions and complicates its use in moisture-sensitive applications, such as in non-aqueous electrochemical cells for next-generation batteries. iucr.org Accurately controlling and determining the hydration state remains a significant experimental hurdle.
Another major challenge stems from its potent oxidizing properties. sciencemadness.org While beneficial for applications like pyrotechnics, this reactivity poses considerable safety risks. nj.gov Research involving barium perchlorate requires stringent safety protocols to manage its potential to form explosive mixtures with combustible materials. nih.gov The thermal decomposition of barium perchlorate, particularly in the presence of catalysts or impurities, is a complex process that is not fully understood, presenting an ongoing area of investigation. researchgate.net From an environmental perspective, understanding the fate and transport of perchlorate ions originating from compounds like barium perchlorate in soil and water systems remains an important research area. chemimpex.com
Future Outlook and Potential for Interdisciplinary Applications
The future outlook for this compound is promising, with projected growth driven by its established applications and emerging technological demands. 6wresearch.comdataintelo.com The aerospace and defense industries are expected to continue driving demand for its use in solid rocket propellants and other ordnance due to its reliability as an oxidizing agent. dataintelo.com
Significant potential lies in the field of energy storage. As research expands beyond lithium-ion batteries, alkaline earth metal perchlorates, including barium perchlorate, are being investigated as electrolyte salts for novel electrochemical systems like magnesium and calcium-ion batteries. iucr.orgiucr.org This represents a critical area for future materials science research.
Interdisciplinary applications are also expanding. In analytical chemistry, its use in the titration of sulfates continues to be relevant. wikipedia.org There is emerging research into its role in more complex systems, such as its complexation with certain antibiotics, which could increase their solubility and bioavailability. wikipedia.org Further research may also explore its use in materials synthesis, such as in the preparation of specialized barium compounds for the ceramics and glass industries. chemimpex.com The study of its interaction with organic molecules, such as in the formation of macrocyclic complexes, opens avenues for designing new functional materials. sigmaaldrich.com
Q & A
Q. How can barium perchlorate hydrate be synthesized with controlled hydration levels?
Barium perchlorate hydrates are synthesized by carefully adjusting the stoichiometric ratio of water to anhydrous barium perchlorate. For example, the monohydrate (Ba(ClO₄)₂·H₂O) is prepared by reacting anhydrous perchloric acid with precise amounts of water or by treating the acid with its dihydrate form . Thermal analysis and gravimetric methods are critical for verifying hydration levels, ensuring minimal deviations in stoichiometry during crystallization.
Q. What methodologies are recommended for determining the empirical formula of barium perchlorate hydrates?
Thermal gravimetric analysis (TGA) is widely used to quantify water content by measuring mass loss upon dehydration. Coupled with differential scanning calorimetry (DSC), this method identifies phase transitions (e.g., melting points) and hydration states. For instance, the monohydrate loses water at ~50°C, confirmed by a heat of fusion of 2.46 kcal/mol . X-ray diffraction (XRD) can further validate structural changes during dehydration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its strong oxidizing properties, this compound must be stored in airtight containers away from organic materials or reducing agents. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Contaminated surfaces should be cleaned immediately with water to prevent explosive residue formation. Long-term storage requires temperature control (<25°C) and inert atmospheres to avoid decomposition .
Advanced Research Questions
Q. How do structural variations in barium perchlorate hydrates affect their physical and chemical properties?
Hydration state directly influences coordination geometry and stability. For example, the trihydrate (Ba(ClO₄)₂·3H₂O) exhibits a distorted icosahedral arrangement, with barium ions coordinated by six water molecules (2.919 Å) and six perchlorate oxygens (3.026 Å). This irregular coordination reduces symmetry, impacting solubility and reactivity . Phase transitions (e.g., monoclinic to orthorhombic at −23.4°C) further alter density and thermal expansion coefficients .
Q. What advanced techniques resolve contradictions in reported hydrate compositions?
Discrepancies in hydrate stoichiometry (e.g., HClO₄·3.5H₂O vs. H₂O·4HClO₄) arise from differing analytical methods. Combining XRD with bond-valence analysis clarifies hydrogen bonding networks, while infrared (IR) and Raman spectroscopy identify proton environments. For instance, IR spectra of HClO₄·3H₂O reveal asymmetric hydrogen bonds, distinguishing it from other hydrates .
Q. How can this compound be utilized in analytical chemistry applications?
Barium perchlorate is a titrant in sulfur dioxide emissions analysis. Its standardized solution reacts with sulfate ions, with endpoints detected via conductivity or colorimetric indicators. The normality (N) is calculated using:
This method ensures precision in environmental monitoring .
Q. What role does hydrogen bonding play in stabilizing barium perchlorate hydrates?
Hydrogen bonding accounts for ~50% of perchlorate ion stabilization, with additional weak interactions (e.g., van der Waals forces) contributing to lattice energy. In HClO₄·3.5H₂O, XRD reveals two distinct H₃O⁺ complexes sharing a water molecule, creating a 3D network that enhances thermal stability. Proton NMR confirms pyramidal H₃O⁺ structures, while Raman spectra correlate with Cl-O vibrational modes .
Q. How do phase transitions in barium perchlorate hydrates impact experimental design?
Reversible phase changes (e.g., at −23.4°C) necessitate controlled-temperature experiments. Below this threshold, monoclinic structures dominate, requiring cryogenic XRD for accurate characterization. Above it, orthorhombic disorder complicates diffraction patterns, demanding high-resolution synchrotron techniques .
Methodological Recommendations
- Structural Analysis : Use single-crystal XRD to resolve Cl-O bond lengths (1.42–1.44 Å) and detect tetrahedral distortions .
- Thermal Stability : Pair TGA-DSC to identify dehydration kinetics and melting points (e.g., 49.9°C for the monohydrate) .
- Spectroscopy : Employ IR/Raman to map hydrogen bonding and vibrational modes, critical for distinguishing hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
